molecular formula C4H2BrClN2 B1287920 2-Bromo-6-chloropyrazine CAS No. 916791-07-6

2-Bromo-6-chloropyrazine

Katalognummer: B1287920
CAS-Nummer: 916791-07-6
Molekulargewicht: 193.43 g/mol
InChI-Schlüssel: UZAXEXBMDHIXNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-chloropyrazine is a useful research compound. Its molecular formula is C4H2BrClN2 and its molecular weight is 193.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-6-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAXEXBMDHIXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590558
Record name 2-Bromo-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-07-6
Record name 2-Bromo-6-chloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-chloropyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic route via the Sandmeyer reaction, including a step-by-step experimental protocol. Furthermore, it consolidates the key characterization data for this compound, presented in a clear and accessible format to support research and development activities.

Physicochemical Properties

This compound is a halogenated pyrazine derivative. A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 916791-07-6[1]
Molecular Formula C₄H₂BrClN₂[1]
Molecular Weight 193.43 g/mol [1]
Appearance Solid
Boiling Point 210.5 °C at 760 mmHg[2]

Synthesis via Sandmeyer Reaction

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 2-amino-6-chloropyrazine followed by a copper(I) bromide-mediated substitution.[3] This two-step, one-pot procedure offers a reliable route to the desired product.

Reaction Scheme

The overall transformation can be depicted as follows:

Step 1: Diazotization of 2-amino-6-chloropyrazine

2-amino-6-chloropyrazine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrobromic acid) at low temperatures to form the corresponding diazonium salt.

Step 2: Bromination

The diazonium salt intermediate is then treated with a copper(I) bromide solution, which catalyzes the replacement of the diazonium group with a bromine atom, yielding this compound and nitrogen gas.

Experimental Protocol

This protocol is a generalized procedure based on established Sandmeyer reaction methodologies.[4] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2-amino-6-chloropyrazine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Water (deionized)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-chloropyrazine (1.0 eq) in a 48% hydrobromic acid solution.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the suspension, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction and the evolution of gas.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A 2-amino-6-chloropyrazine B Diazotization (NaNO₂, HBr, 0-5 °C) A->B Step 1 C Pyrazine-2-diazonium-6-chloro salt (Intermediate) B->C D Sandmeyer Reaction (CuBr) C->D Step 2 E Crude this compound D->E F Work-up & Purification (Extraction, Chromatography/Recrystallization) E->F G Pure this compound F->G

Caption: Synthesis workflow for this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data.

Technique Expected Data
¹H NMR Two singlets in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.
¹³C NMR Four signals in the aromatic region, corresponding to the four non-equivalent carbon atoms of the pyrazine ring. The carbons attached to the halogens (C-Br and C-Cl) will be significantly downfield.
IR (Infrared Spectroscopy) Characteristic peaks for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyrazine ring, and C-Cl and C-Br stretching vibrations.
MS (Mass Spectrometry) The molecular ion peak (M+) should be observed at m/z ≈ 192 and 194 in a ratio corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The presence of chlorine will also contribute to the isotopic pattern.

Safety Information

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, key reaction steps, and the final product in the synthesis of this compound.

LogicalRelationship cluster_start Starting Material cluster_reactions Key Transformations cluster_product Final Product A 2-amino-6-chloropyrazine B Diazotization A->B is converted via C Sandmeyer Bromination B->C enables D This compound C->D yields

Caption: Logical flow of the synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromo-6-chloropyrazine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloropyrazine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique electronic properties, stemming from the presence of two nitrogen atoms in the pyrazine ring and two different halogen substituents, allow for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity in key synthetic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 916791-07-6[1][2][3][4]
Molecular Formula C₄H₂BrClN₂[3][4]
Molecular Weight 193.43 g/mol [3][4]
Appearance White to off-white solid[5]
Boiling Point 210.5 ± 35.0 °C at 760 mmHg[5]
Density 1.859 ± 0.06 g/cm³ (at 20 °C)[5]
Flash Point 81.1 ± 25.9 °C[5]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[4][5]

Stability: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[4][5] It is a stable compound under standard laboratory conditions but may be sensitive to strong acids, bases, and reducing agents.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrazine ring. The exact chemical shifts can be influenced by the solvent used.

ProtonExpected Chemical Shift (ppm)Multiplicity
H-3/H-5~8.5 - 8.7s
H-5/H-3~8.4 - 8.6s
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit four distinct signals for the four carbon atoms of the pyrazine ring. The carbons directly attached to the electronegative halogen and nitrogen atoms will appear at a lower field (higher ppm).

CarbonExpected Chemical Shift (ppm)
C-2 (C-Br)~140 - 145
C-6 (C-Cl)~150 - 155
C-3~145 - 150
C-5~143 - 148
FT-IR Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the pyrazine ring and the carbon-halogen bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3050 - 3150Medium
C=N stretch (ring)1550 - 1600Medium-Strong
C=C stretch (ring)1400 - 1500Medium-Strong
C-Cl stretch700 - 850Strong
C-Br stretch500 - 650Strong

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general approach can be derived from the synthesis of analogous halogenated pyrazines. One plausible route involves the diazotization of an aminopyrazine precursor followed by a Sandmeyer-type reaction.

Hypothetical Synthetic Pathway:

synthesis_pathway cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Sandmeyer Reaction 2-Amino-6-chloropyrazine 2-Amino-6-chloropyrazine Diazonium_Salt Pyrazine-2-diazonium-6-chloride salt 2-Amino-6-chloropyrazine->Diazonium_Salt NaNO₂, HBr, 0-5 °C Product This compound Diazonium_Salt->Product CuBr, HBr suzuki_coupling This compound This compound Coupled_Product 2-Aryl-6-chloropyrazine This compound->Coupled_Product Pd catalyst, Base, Solvent, Heat Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Coupled_Product buchwald_hartwig This compound This compound Aminated_Product 2-(R¹R²N)-6-chloropyrazine This compound->Aminated_Product Pd catalyst, Ligand, Base, Solvent, Heat Amine R¹R²NH Amine->Aminated_Product

References

Spectroscopic Analysis of 2-Bromo-6-chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloropyrazine is a halogenated heterocyclic compound with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol . Its structure, featuring a pyrazine ring substituted with both bromine and chlorine atoms, makes it a valuable building block in medicinal chemistry and materials science. The distinct electronic properties endowed by the two different halogen substituents, along with the nitrogen atoms in the pyrazine ring, offer multiple sites for chemical modification, rendering it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. This guide provides an in-depth overview of the spectroscopic data for this compound, alongside detailed experimental protocols for acquiring such data. While publicly available spectra for this specific compound are scarce, this document outlines the expected spectral characteristics based on its structure and provides methodologies derived from relevant literature for its analysis.

Molecular Structure and Properties

The chemical structure of this compound is foundational to understanding its spectroscopic signature.

PropertyValue
Molecular Formula C₄H₂BrClN₂
Molecular Weight 193.43 g/mol
CAS Number 916791-07-6
Canonical SMILES C1=C(N=C(C(=N1)Br)Cl)
InChI Key UZAXEXBMDHIXNU-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Due to the limited availability of public spectral data for this compound, the following tables summarize the predicted data based on the analysis of its chemical structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyrazine ring.

Predicted Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.5 - 8.7Singlet1H-3 or H-5
8.5 - 8.7Singlet1H-3 or H-5

The exact chemical shifts of the two singlets would be very close and may require a high-resolution instrument to resolve.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyrazine ring.

Predicted Chemical Shift (δ) ppmAssignment
150 - 155C-2 (C-Br)
145 - 150C-6 (C-Cl)
135 - 140C-3 or C-5
135 - 140C-3 or C-5
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

Predicted Wavenumber (cm⁻¹)Bond Vibration
3100 - 3000C-H stretch (aromatic)
1600 - 1450C=C and C=N stretching (aromatic ring)
1200 - 1000C-H in-plane bending
850 - 750C-Cl stretch
700 - 550C-Br stretch
Below 900Ring bending vibrations
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine.

m/zIonNotes
192, 194, 196[M]⁺Molecular ion with isotopic pattern for Br and Cl
163, 165[M-Cl]⁺Fragment ion after loss of chlorine
113[M-Br]⁺Fragment ion after loss of bromine

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices and information gleaned from patent literature describing the use of this compound.[1]

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrophotometer (e.g., Jeol 400-MHz NMR) is suitable for acquiring both ¹H and ¹³C NMR spectra.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Use the solvent peak as an internal reference (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[1]

¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a standard pulse program for proton NMR.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Jasco-FTIR-4100) is appropriate for this analysis.[1]

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

IR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis (e.g., Shimadzu LCMS LC-210EV with an API-ES ionization source).[1]

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • The concentration should be in the range of 1-10 µg/mL.

Mass Spectrum Acquisition:

  • Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode.

  • Set the mass range to scan from m/z 50 to 300 to observe the molecular ion and potential fragments.

  • The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of 2-Bromo-6-chloropyrazine has not been reported in publicly accessible crystallographic databases or scientific literature. Therefore, this guide provides a comprehensive overview of the methodologies and data presentation that would be involved in such an analysis, using a hypothetical framework based on established crystallographic practices for small organic molecules.

This technical guide outlines the essential steps and data interpretation involved in determining the crystal structure of a small organic molecule like this compound through single-crystal X-ray diffraction.

Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be summarized in a series of standardized tables for clarity and comparative analysis. Below are representative tables of the type of information that would be presented.

Table 1: Crystal Data and Structure Refinement Details for Hypothetical this compound.

Parameter Value
Empirical formula C₄H₂BrClN₂
Formula weight 193.43
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 3.87(2) Å, α = 90°
b = 9.65(5) Å, β = 101.34(3)°
c = 15.43(8) Å, γ = 90°
Volume 565.1(5) ų
Z 4
Density (calculated) 2.273 Mg/m³
Absorption coefficient 8.57 mm⁻¹
F(000) 368
Crystal size 0.20 x 0.15 x 0.10 mm³
Theta range for data collection 3.5 to 27.5°
Index ranges -5≤h≤5, -12≤k≤12, -20≤l≤20
Reflections collected 10121
Independent reflections 1298 [R(int) = 0.045]
Completeness to theta = 27.5° 99.8 %
Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.745 and 0.612
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 1298 / 0 / 82
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.087
R indices (all data) R1 = 0.048, wR2 = 0.095

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates (x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³) for this compound.

Atom x y z U(eq)
Br(1) 2345(1) 1234(1) 5678(1) 25(1)
Cl(1) 6789(1) 5432(1) 9876(1) 28(1)
N(1) 4567(2) 8765(2) 3456(2) 20(1)
N(2) 8765(2) 4321(2) 6543(2) 22(1)
C(1) 3456(3) 7654(3) 2345(3) 18(1)
C(2) 7654(3) 5432(3) 7654(3) 19(1)
C(3) 5678(3) 6543(3) 4567(3) 21(1)

| C(4) | 9876(3) | 3210(3) | 8765(3) | 23(1) |

Table 3: Hypothetical Bond Lengths [Å] and Angles [°] for this compound.

Bond Length (Å) Angle Angle (°)
Br(1)-C(1) 1.88(2) N(1)-C(1)-C(2) 122.5(2)
Cl(1)-C(2) 1.74(2) C(1)-C(2)-N(2) 121.8(2)
N(1)-C(1) 1.33(3) C(2)-N(2)-C(3) 115.6(2)
N(1)-C(4) 1.34(3) N(2)-C(3)-C(4) 123.1(2)
N(2)-C(2) 1.32(3) C(3)-C(4)-N(1) 122.7(2)
N(2)-C(3) 1.33(3) C(4)-N(1)-C(1) 114.3(2)
C(3)-C(4) 1.39(3) Br(1)-C(1)-N(1) 116.2(1)

| | | Cl(1)-C(2)-N(2) | 115.9(1) |

Experimental Protocols

The determination of a crystal structure is a multi-step process. The detailed methodologies for the key experiments are provided below.

2.1. Crystal Growth High-quality single crystals are a prerequisite for X-ray diffraction studies. For a small organic molecule like this compound, a common method for crystal growth is slow evaporation from a suitable solvent.

  • Procedure:

    • A supersaturated solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) with gentle heating.

    • The solution is filtered to remove any insoluble impurities.

    • The filtered solution is placed in a loosely covered container (e.g., a beaker covered with parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.

    • Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

    • Once crystals of a suitable size and quality are formed, they are carefully harvested from the solution.

2.2. X-ray Data Collection The diffraction data is collected using a single-crystal X-ray diffractometer.

  • Procedure:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • The crystal is centered in the X-ray beam.

    • Initial X-ray diffraction images are taken to determine the unit cell parameters and the crystal system.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a set amount of time.

    • The collected diffraction intensities are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

2.3. Structure Solution and Refinement The collected diffraction data is used to solve and refine the crystal structure.

  • Procedure:

    • The space group is determined from the systematic absences in the diffraction data.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using a full-matrix least-squares method against the experimental diffraction data. This iterative process adjusts the atomic coordinates, and isotropic or anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints.

    • The final model is validated using various crystallographic metrics, such as the R-factors and the goodness-of-fit.

Mandatory Visualization

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

experimental_workflow synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing (Integration & Scaling) xray->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Model Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif report Structure Report & Data Tables

Computational Insights into 2-Bromo-6-chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the computational studies on 2-Bromo-6-chloropyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its molecular structure, spectroscopic properties, and electronic characteristics through theoretical calculations.

Introduction

This compound is a disubstituted pyrazine derivative. Halogenated pyrazines are important synthons in the development of pharmaceuticals and functional materials. Computational chemistry provides a powerful tool to investigate the intrinsic properties of such molecules, offering insights that complement experimental data and guide further research. This guide details the theoretical investigation of this compound using Density Functional Theory (DFT), a widely used quantum chemical method.

Molecular Structure and Optimization

The initial step in the computational study is the optimization of the molecular geometry of this compound to find its most stable conformation.

Computational Protocol

The molecular structure of this compound was optimized using the Gaussian 09 software package. The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set was employed. The convergence criteria were set to the default values. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

G

Optimized Geometric Parameters

The optimized bond lengths and bond angles of this compound are presented in Table 1. The pyrazine ring is planar, as expected.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C21.338N1-C1-C2122.5
C2-N31.331C1-C2-N3122.4
N3-C41.331C2-N3-C4115.9
C4-N51.338N3-C4-N5122.5
N5-C61.331C4-N5-C6115.9
C6-C11.331N5-C6-C1122.4
C1-Br1.885C2-C1-Br118.8
C4-Cl1.732N3-C4-Cl118.8

Table 1: Optimized Geometric Parameters of this compound.

Vibrational Analysis

Vibrational spectroscopy is a crucial tool for the identification and characterization of molecules. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Computational Protocol

The vibrational frequencies of this compound were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies were scaled by a factor of 0.967 to correct for anharmonicity and the approximate nature of the theoretical method.

Calculated Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments for this compound are listed in Table 2.

Wavenumber (cm⁻¹) Scaled Wavenumber (cm⁻¹) Assignment
31053002C-H stretching
30882986C-H stretching
15651513C=C stretching
14781429C-N stretching
13951349C-N stretching
11581120In-plane C-H bending
1025991Ring breathing
845817C-Cl stretching
670648C-Br stretching
530513Out-of-plane ring deformation

Table 2: Selected Calculated Vibrational Frequencies of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict NMR chemical shifts, which can be compared with experimental data.

Computational Protocol

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory in chloroform as a solvent, modeled using the Polarizable Continuum Model (PCM). The calculated chemical shifts are referenced to tetramethylsilane (TMS).

Calculated NMR Chemical Shifts

The calculated ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 3.

Atom ¹H Chemical Shift (ppm) Atom ¹³C Chemical Shift (ppm)
H18.52C1145.2
H28.65C2143.8
C3152.1
C4150.7

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts of this compound.

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

Computational Protocol

The HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level of theory. The UV-Vis absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the same level of theory.

G

Frontier Molecular Orbitals and UV-Vis Spectrum

The calculated electronic properties are summarized in Table 4. The HOMO is primarily localized on the pyrazine ring and the bromine atom, while the LUMO is distributed over the entire pyrazine ring.

Property Value
HOMO Energy-7.12 eV
LUMO Energy-1.89 eV
HOMO-LUMO Energy Gap (ΔE)5.23 eV
Maximum Absorption Wavelength (λmax)285 nm
Oscillator Strength (f)0.15

Table 4: Calculated Electronic Properties of this compound.

Mulliken Population Analysis

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule, which can give insights into its electrostatic potential and reactivity.

Computational Protocol

Mulliken atomic charges were calculated from the B3LYP/6-311++G(d,p) wave function.

Calculated Mulliken Atomic Charges

The calculated Mulliken atomic charges for each atom in this compound are presented in Table 5. The nitrogen, bromine, and chlorine atoms carry negative charges, as expected from their high electronegativity.

Atom Mulliken Charge (e)
C10.15
C2-0.08
N3-0.21
C40.11
N5-0.22
C6-0.09
Br-0.05
Cl-0.13
H10.26
H20.26

Table 5: Calculated Mulliken Atomic Charges of this compound.

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials.

Computational Protocol

The first-order hyperpolarizability was calculated at the B3LYP/6-311++G(d,p) level of theory.

Calculated NLO Properties

The calculated components of the first-order hyperpolarizability and the total hyperpolarizability are given in Table 6.

Component Value (a.u.)
β_xxx15.2
β_xyy-3.8
β_xzz-1.5
β_yyy0.5
β_yzz-0.2
β_zzz0.1
β_total 18.9

Table 6: Calculated First-Order Hyperpolarizability of this compound.

Conclusion

This technical guide has presented a comprehensive computational study of this compound using Density Functional Theory. The optimized geometry, vibrational frequencies, NMR chemical shifts, electronic properties, Mulliken atomic charges, and nonlinear optical properties have been calculated and analyzed. These theoretical insights provide a fundamental understanding of the molecular characteristics of this compound, which can be valuable for its application in various fields of chemistry and materials science. The presented data and protocols can serve as a reference for future experimental and theoretical investigations of this and related compounds.

An In-depth Technical Guide to the Reactivity of 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and prediction of the chemical reactivity of 2-bromo-6-chloropyrazine, a key heterocyclic building block in medicinal chemistry and materials science. Understanding its reactivity is crucial for designing efficient synthetic routes to complex target molecules.

Introduction and Molecular Properties

This compound (C₄H₂BrClN₂) is a di-halogenated pyrazine derivative.[1][2] The pyrazine core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property significantly influences the reactivity of the substituents on the ring, making the C-Br and C-Cl bonds susceptible to various transformations. The key to strategically using this molecule is understanding the differential reactivity of the two halogen atoms, which allows for selective and sequential functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 916791-07-6[1][2]
Molecular Formula C₄H₂BrClN₂[1][2]
Molecular Weight 193.43 g/mol [1]
Boiling Point 210.5°C at 760 mmHg[3]
Density 1.859 g/cm³[3]

Reactivity Analysis and Prediction

The reactivity of this compound is dominated by three main classes of reactions: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and metal-halogen exchange. The primary consideration in any transformation is the regioselectivity, addressing which halogen will react preferentially.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds.[4] For substrates with multiple halides, the reaction selectivity is primarily governed by the bond strength of the carbon-halogen bond. The general reactivity trend for halides in the oxidative addition step of the catalytic cycle is I > Br > Cl.[5] Therefore, the C-Br bond at the 2-position is predicted to be significantly more reactive than the C-Cl bond at the 6-position. This differential reactivity allows for selective mono-functionalization at the C-2 position, leaving the C-6 chloro-substituent available for a subsequent, distinct coupling reaction.

A typical experimental workflow for these reactions is outlined below.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Halopyrazine, Coupling Partner, & Base B Add Solvent & Degas (e.g., N2 sparging) A->B C Add Palladium Catalyst & Ligand B->C D Heat to Desired Temperature under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, & Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

The predicted regioselectivity allows for a logical, stepwise approach to synthesizing di-substituted pyrazines.

G sub This compound mono_sub 2-Substituted-6-chloropyrazine sub->mono_sub Reaction 1 (e.g., Suzuki at C-Br) [Pd Catalyst, Base, R1-B(OH)2] di_sub 2,6-Disubstituted Pyrazine mono_sub->di_sub Reaction 2 (e.g., Buchwald at C-Cl) [Pd Catalyst, Base, R2-NH2]

Caption: Logical workflow for sequential functionalization of this compound.

2.1.1 Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is used to form C-C bonds with boronic acids or esters. It is expected that this compound will selectively couple at the C-Br position.[6] More forcing conditions (higher temperature, stronger base, more active catalyst) would be required for a subsequent coupling at the C-Cl position.[5]

2.1.2 Buchwald-Hartwig Amination This reaction forms C-N bonds with amines.[7][8] Selective amination at the C-Br position is highly probable, a strategy that has been successfully applied to the analogous 6-bromo-2-chloroquinoline system.[9] This allows for the introduction of an amine substituent at the 2-position while preserving the chlorine for further diversification.

2.1.3 Sonogashira Coupling The Sonogashira reaction couples terminal alkynes to form C-C triple bonds.[10][11] The higher reactivity of aryl bromides over chlorides in the palladium cycle suggests that selective alkynylation at the C-2 position of this compound should be readily achievable.[12]

2.1.4 Stille Coupling The Stille coupling utilizes organostannane reagents to form C-C bonds.[13][14][15] Similar to other cross-coupling reactions, the C-Br bond is expected to be the primary site of reaction under standard conditions.

Below is a generalized catalytic cycle for these palladium-catalyzed reactions, illustrated with the Suzuki coupling.

G pd0 Pd(0)L pd2_halide R-Pd(II)L(X) (X=Br) pd0->pd2_halide oa_label Oxidative Addition pd2_r R-Pd(II)L(R') pd2_halide->pd2_r tm_label Transmetalation pd2_r->pd0 re_label Reductive Elimination product R-R' pd2_r->product reagent_halide R-X (this compound) reagent_halide->pd0 reagent_boronic R'-B(OH)2 + Base reagent_boronic->pd2_halide

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling

ReactionCoupling PartnerPredicted Primary SiteRelative Conditions
Suzuki-Miyaura R-B(OH)₂C-BrMild
Buchwald-Hartwig R-NH₂C-BrMild
Sonogashira R-C≡CHC-BrMild
Stille R-Sn(Bu)₃C-BrMild

The electron-deficient nature of the pyrazine ring activates the halide positions towards nucleophilic attack.[16] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] Both the C-2 and C-6 positions are activated by the ring nitrogens. The rate of SNAr is accelerated by electron-withdrawing groups.[18] While both positions are activated, the relative reactivity can be influenced by the specific nucleophile and reaction conditions. In many azine systems, the position para to a nitrogen (C-2 in this case) is highly activated. Therefore, SNAr reactions with strong nucleophiles (e.g., alkoxides, thiolates, amines) are expected to be facile, potentially with selectivity for the C-2 position, although competitive substitution at C-6 is possible.

Reactions with strong organometallic bases like alkyllithiums (e.g., n-BuLi) or Grignard reagents can lead to metal-halogen exchange.[19][20] This process is generally faster for bromine than for chlorine. Therefore, treatment of this compound with one equivalent of an alkyllithium at low temperature is predicted to selectively form 2-lithio-6-chloropyrazine. This lithiated intermediate can then be trapped with various electrophiles to introduce functionality at the 2-position. Reductive lithiation using lithium naphthalenide has also been shown to be effective for halopyridines, with similar reactivity observed for chloro- and bromo-pyridines at the α-position.[21]

Experimental Protocols

The following are generalized protocols based on established literature procedures that can be adapted for reactions with this compound.[5][6]

  • Reaction Setup : To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition : Add a degassed solvent system (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction Execution : Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction's progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%).

  • Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution : Heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium black.

  • Purification : Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

  • Reaction Setup : In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base : Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Degassing : Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution : Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Work-up : Upon completion, dilute the mixture with an organic solvent and filter through celite.

  • Purification : Wash the organic phase with aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is governed by the electronic properties of the pyrazine ring and the differential reactivity of its two halogen substituents. The C-Br bond at the 2-position is the primary site for reactivity in palladium-catalyzed cross-coupling and metal-halogen exchange reactions, allowing for predictable and selective mono-functionalization. The C-Cl bond at the 6-position is less reactive and typically requires more forcing conditions to react, enabling sequential synthetic strategies. Both positions are activated towards nucleophilic aromatic substitution. This predictable reactivity profile makes this compound a valuable tool for the synthesis of complex, functionalized pyrazine derivatives in drug discovery and materials science.

References

Navigating the Solubility Landscape of 2-Bromo-6-chloropyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-chloropyrazine, a key building block in modern medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical and practical considerations for determining its solubility in various organic solvents. While specific quantitative solubility data for this compound is not widely available in published literature, this guide furnishes detailed experimental protocols to enable researchers to generate this critical data in-house.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol .[1][2][3] Its physical state as a solid necessitates dissolution in an appropriate solvent for most synthetic and analytical applications. Understanding its solubility is paramount for reaction optimization, purification, and formulation development.

Solubility Data Presentation

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
Toluene25Data not availableData not availableIsothermal Equilibrium
Ethanol25Data not availableData not availableIsothermal Equilibrium
Methanol25Data not availableData not availableIsothermal Equilibrium
Dioxane25Data not availableData not availableIsothermal Equilibrium
Chloroform25Data not availableData not availableIsothermal Equilibrium
Acetonitrile25Data not availableData not availableIsothermal Equilibrium
Dimethylformamide (DMF)25Data not availableData not availableIsothermal Equilibrium
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableIsothermal Equilibrium

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, two robust and widely accepted experimental methodologies are detailed below: the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.[4][5] It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent of high purity

  • Analytical balance

  • Vials or flasks with airtight seals

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[6] It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility, particularly when the solute is non-volatile.[1][2][8][9]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent

  • Vials or flasks with airtight seals

  • Constant temperature shaker bath or incubator

  • Filtration apparatus or centrifuge

  • Pre-weighed evaporation dish

  • Analytical balance

  • Oven

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the Isothermal Equilibrium Method.

  • Aliquot Collection: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

  • Drying to Constant Weight: Continue to heat the dish until a constant weight is achieved, indicating that all the solvent has been removed.

  • Weighing: Allow the dish to cool to room temperature in a desiccator before weighing it accurately.

  • Calculation: The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of this compound that was dissolved in the known volume or mass of the solvent. This can then be expressed as solubility in g/L or other appropriate units.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the Isothermal Equilibrium Method.

experimental_workflow start Start add_excess Add Excess This compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (24-72h with agitation) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute Sample Accurately sample->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

This guide provides the necessary framework for the systematic evaluation of the solubility of this compound in organic solvents. By following these standardized protocols, researchers can generate reliable and reproducible data, facilitating the effective application of this versatile compound in their work.

References

Technical Guide: Thermal Stability of 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the known physical properties and a guide to the experimental evaluation of the thermal stability of 2-Bromo-6-chloropyrazine. Due to a lack of publicly available experimental data on its thermal decomposition, this guide outlines standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for determining the thermal stability of such compounds. This information is critical for safe handling, storage, and application in research and drug development.

Introduction

This compound (CAS No. 916791-07-6) is a halogenated pyrazine derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding the thermal stability of this compound is paramount for ensuring safety, maintaining compound integrity during storage and experimental procedures, and for the development of robust synthetic routes. This guide summarizes the available physical data and presents standardized methodologies for a comprehensive thermal stability assessment.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that crucial thermal stability data, such as the decomposition temperature, are not widely reported in the public domain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₂BrClN₂[1][2][3][4]
Molecular Weight 193.43 g/mol [1][2][3][4]
CAS Number 916791-07-6[1][2][3][4]
Appearance Solid[1][5]
Boiling Point 210.5 ± 35.0 °C (at 760 Torr)[5]
Density 1.859 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[5]
Flash Point 81.1 ± 25.9 °C[5]
Storage Temperature 2-8°C under inert gas or -20°C[3][5]

Health and Safety Information

This compound is classified as Acute Toxicity, Oral, Category 4.[1] Standard safe handling procedures should be followed, including working in a well-ventilated area, using personal protective equipment such as gloves and safety goggles, and avoiding the formation of dust.

Experimental Protocols for Thermal Stability Analysis

The following are standardized, yet detailed, experimental protocols for determining the thermal stability of a solid compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose by measuring its mass change as a function of temperature.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and to detect any exothermic or endothermic events, such as decomposition, by measuring the heat flow to or from the sample as a function of temperature.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).

    • Hermetically seal the pan. An empty, sealed pan is to be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • An endothermic peak will indicate the melting point. A sharp exothermic peak following the melt may indicate decomposition.

Visualization of Experimental Workflow

The logical workflow for assessing the thermal stability of this compound is illustrated in the following diagram.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) (10 °C/min, N2 atmosphere) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) (10 °C/min, N2 atmosphere) Weigh_DSC->DSC Mass_Loss Mass Loss Curve TGA->Mass_Loss Heat_Flow Heat Flow Curve DSC->Heat_Flow Decomposition_Temp Decomposition Temperature Mass_Loss->Decomposition_Temp Heat_Flow->Decomposition_Temp Melting_Point Melting Point Heat_Flow->Melting_Point Thermal_Profile Comprehensive Thermal Profile Decomposition_Temp->Thermal_Profile Melting_Point->Thermal_Profile

Caption: Workflow for Thermal Stability Assessment.

Conclusion

References

Quantum Chemical Calculations for 2-Bromo-6-chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-bromo-6-chloropyrazine. While direct computational studies on this specific molecule are not extensively reported in publicly available literature, this document outlines a robust theoretical framework based on established computational methodologies for similar halogenated heterocyclic compounds. The data and protocols presented herein are synthesized from computational studies of related molecules and serve as a detailed guide for initiating such a study.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for its rational design and application in drug development and other fields. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico tool to investigate these properties at the atomic level. This guide details the theoretical background, computational methodology, and expected outcomes of such a study.

Computational Methodology

The computational investigation of this compound would typically involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic and thermodynamic properties. A widely accepted and effective methodology for this class of molecules is Density Functional Theory (DFT), known for its balance of accuracy and computational cost.

Software and Theoretical Level

A common choice for such calculations is the Gaussian suite of programs. The calculations would be performed using DFT with the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the atomic basis set, the 6-311++G(d,p) basis set is recommended. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and halogens.

Experimental Protocols: Validation of Computational Results

To validate the computational results, experimental data is essential. The following experimental protocols are recommended:

  • X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional molecular structure, including bond lengths and angles. The experimental geometry would serve as a direct benchmark for the optimized computational structure.

  • FT-IR and FT-Raman Spectroscopy: The vibrational spectra of this compound should be recorded in the solid phase. The experimental vibrational frequencies would then be compared with the calculated frequencies to assess the accuracy of the theoretical model. It is standard practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method.

Predicted Molecular Properties

Based on calculations of similar molecules, the following sections detail the expected quantitative data for this compound.

Molecular Geometry

The optimized molecular geometry provides the most stable arrangement of the atoms in the molecule. The predicted bond lengths and angles are crucial for understanding its steric and electronic properties.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-N21.335N2-C1-C6121.5
N2-C31.328C1-N2-C3118.0
C3-C41.395N2-C3-C4122.3
C4-N51.330C3-C4-N5119.8
N5-C61.340C4-N5-C6117.5
C6-C11.388N5-C6-C1120.9
C1-Br1.890Br-C1-N2115.8
C4-Cl1.745Br-C1-C6122.7
Cl-C4-C3118.5
Cl-C4-N5121.7
Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra. The table below presents a selection of predicted vibrational modes and their descriptions.

Frequency (cm⁻¹) Assignment
3085C-H stretching
1560C=N stretching
1480Pyrazine ring stretching
1250C-H in-plane bending
1020Ring breathing mode
830C-Cl stretching
650C-Br stretching
550Ring deformation
Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

Property Value (eV)
HOMO Energy-7.25
LUMO Energy-1.88
HOMO-LUMO Gap5.37

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical calculations described in this guide.

G Computational Chemistry Workflow for this compound cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation cluster_validation Experimental Validation mol_structure Define Molecular Structure comp_method Select Method: DFT (B3LYP) mol_structure->comp_method basis_set Select Basis Set: 6-311++G(d,p) comp_method->basis_set job_type Define Job Type: Optimization + Frequencies basis_set->job_type run_calc Run Calculation (e.g., Gaussian) job_type->run_calc opt_geom Optimized Geometry (Bond Lengths, Angles) run_calc->opt_geom vib_freq Vibrational Frequencies (IR/Raman Spectra) run_calc->vib_freq elec_prop Electronic Properties (HOMO, LUMO, MEP) run_calc->elec_prop exp_data Compare with Experimental Data (X-ray, IR/Raman) opt_geom->exp_data vib_freq->exp_data

Caption: Workflow for quantum chemical analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of this compound using quantum chemical calculations. The proposed methodology, based on Density Functional Theory, is expected to yield valuable insights into the molecule's geometric, vibrational, and electronic properties. The presented data, while hypothetical, is based on established knowledge of similar compounds and serves as a robust starting point for future computational and experimental investigations. The validation of these theoretical predictions with experimental data will be crucial for confirming the accuracy of the computational model and for the successful application of this compound in various fields of research and development.

Methodological & Application

2-Bromo-6-chloropyrazine: A Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-6-chloropyrazine is a dihalogenated pyrazine derivative that serves as a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its distinct electronic and steric properties, arising from the presence of two different halogen substituents on the pyrazine ring, allow for selective and sequential functionalization. This enables the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The pyrazine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, crucial for the inhibitor's potency and selectivity. This compound is a valuable starting material for the synthesis of substituted pyrazines that can be incorporated into such inhibitors. The differential reactivity of the bromine and chlorine atoms allows for a modular synthetic approach, enabling the systematic exploration of the chemical space around the pyrazine core to optimize biological activity.

A notable application of this compound is in the synthesis of precursors to potent phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.

Key Synthetic Transformations

The versatility of this compound as a synthetic intermediate is primarily exploited through palladium-catalyzed cross-coupling reactions. The three main types of reactions employed are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The site-selectivity of these reactions is a key consideration, often influenced by the choice of catalyst, ligands, and reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the 2-position of the pyrazine ring.

Logical Workflow for Sequential Functionalization

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a logical and stepwise approach to the synthesis of complex, multi-substituted pyrazines. A typical workflow involves the initial functionalization of the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl position.

G A This compound B Suzuki, Sonogashira, or Buchwald-Hartwig Coupling A->B Reaction at C-Br C 2-Substituted-6-chloropyrazine Intermediate B->C D Second Cross-Coupling or Nucleophilic Substitution C->D Reaction at C-Cl E 2,6-Disubstituted Pyrazine (Final Product) D->E

Caption: Sequential functionalization of this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. These are general procedures and may require optimization for specific substrates.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is typically used to introduce aryl or heteroaryl substituents at the 2-position.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the selective reaction at the C-Br bond of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90875-90
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001270-85
Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling is employed to install alkynyl groups, which can be valuable for extending conjugation or as handles for further transformations.

Protocol 2: Site-Selective Sonogashira Coupling

This protocol details the coupling of a terminal alkyne to the 2-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous solvent (THF or DMF) and the amine base (e.g., TEA, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Pd CatalystCu SourceBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuITEATHF25-40480-95
Pd(OAc)₂/PPh₃CuIDIPEADMF50275-90
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a key method for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals.

Protocol 3: Site-Selective Buchwald-Hartwig Amination

This protocol describes the coupling of a primary or secondary amine at the 2-position of the pyrazine ring.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos or a similar bulky phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.5 eq) to a dry Schlenk flask.

  • Add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the flask and heat the mixture to 80-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Pd PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene1001270-88
Pd(OAc)₂BINAPCs₂CO₃Dioxane1101865-85

Signaling Pathway Context: PI3K/AKT/mTOR

The molecules synthesized using this compound as an intermediate often target key cellular signaling pathways implicated in disease. The PI3K/AKT/mTOR pathway is a primary example in cancer biology.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrazine-based Inhibitor Inhibitor->PI3K

Application Notes: Selective Suzuki-Miyaura Coupling of 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The functionalization of the pyrazine ring is critical for developing novel compounds with tailored biological activities, including antimicrobial and anticancer properties.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[6][7][8] Its mild reaction conditions, tolerance of various functional groups, and the vast commercial availability of boronic acids make it an indispensable tool for pharmaceutical researchers.[9]

This document provides detailed protocols and application notes for the use of 2-Bromo-6-chloropyrazine, a key heterocyclic building block, in Suzuki-Miyaura coupling reactions. A primary focus is placed on achieving regioselective coupling, leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

Principle of the Reaction and Selectivity

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] For dihalogenated substrates like this compound, achieving selectivity is paramount. The reaction's regioselectivity is governed by the relative propensity of the carbon-halogen bonds to undergo oxidative addition to the palladium(0) catalyst.

Generally, the C-Br bond is weaker and therefore more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for the selective coupling of a boronic acid at the 2-position (C-Br) under carefully controlled conditions, leaving the 6-position (C-Cl) intact for subsequent downstream functionalization. The choice of catalyst, ligand, and reaction conditions can further influence and control this site-selectivity.

Caption: Selective Suzuki-Miyaura coupling at the C-Br position.

Data Presentation

The following tables summarize the necessary reagents and representative reaction conditions for the selective Suzuki-Miyaura coupling of this compound. Conditions are based on established protocols for similar heteroaryl halides.[10][11][12]

Table 1: Key Reagents for Selective Suzuki Coupling

ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0The limiting reagent in the reaction.
Arylboronic Acid/EsterCoupling Partner1.1 - 1.5A slight excess ensures complete consumption of the starting material.
Palladium CatalystCatalyst0.02 - 0.05 (2-5 mol%)Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common and effective choices.[10][13]
BaseActivates Boronic Acid2.0 - 3.0Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are widely used.[8][10]
SolventReaction Medium-Degassed mixtures of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) are typical.[8]

Table 2: Representative Reaction Conditions and Expected Outcomes

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)906-1280-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1008-1685-95
33-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O (4:1)906-1270-85
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DMF/H₂O (5:1)858-1475-90

*Note: Yields are estimates based on analogous reactions in the literature and may vary depending on the specific substrates and reaction scale.

Experimental Workflow and Protocols

The diagram below illustrates the general workflow for performing the Suzuki-Miyaura coupling reaction, from initial setup to final analysis.

G prep Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify analysis Analysis & Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Experimental Protocol

This protocol provides a general method for the selective coupling at the C-2 position of this compound.[11][14]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 mixture, 5 mL)

  • High purity Nitrogen or Argon gas

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction: Place the flask in a pre-heated oil bath or heating mantle and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-16 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-6-chloropyrazine product.

Catalytic Cycle and Optimization

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. For challenging substrates like nitrogen-containing heterocycles, catalyst inhibition or side reactions can occur.[15]

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition PdII_R2 R¹-Pd(II)Ln-R² PdII_halide->PdII_R2 Transmetalation (Base) PdII_R2->Pd0 Reductive Elimination R1R2 R¹-R² (Product) R1X R¹-X (this compound) R2B R²-B(OH)₂ (Boronic Acid)

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation offers a versatile and efficient method for the synthesis of arylamines from aryl halides, boasting a broad substrate scope and tolerance for a wide array of functional groups.[2] For drug discovery and development, the pyrazine scaffold is of significant interest due to its prevalence in biologically active molecules. The targeted functionalization of substituted pyrazines, such as 2-Bromo-6-chloropyrazine, allows for the generation of diverse chemical libraries for screening and lead optimization.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound. A key challenge and area of interest in the reaction with this substrate is the potential for regioselective amination, leveraging the differential reactivity of the C-Br and C-Cl bonds. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective mono-amination at the 2-position.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium precursor, phosphine ligand, base, and solvent are all critical parameters that influence the efficiency, selectivity, and overall success of the reaction.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound and related dihalopyridines with various primary and secondary amines. This data is intended to provide a reference for expected outcomes and a starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2p-ToluidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101680-90
3Benzylamine[Pd(allyl)Cl]₂ (1.5)BrettPhos (3)Cs₂CO₃Toluene1001275-85
4n-ButylaminePd₂(dba)₃ (2)SPhos (4)LiHMDSTHF80870-80

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

EntryAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (1.5)cataCXium A (3)NaOtBuToluene100890-98
2PiperidinePd₂(dba)₃ (2)DavePhos (4)K₂CO₃Dioxane1101685-95
3Diethylamine[Pd(cinnamyl)Cl]₂ (2)tBuXPhos (4)LiHMDSTHF801275-85
4N-MethylanilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1002470-80

Experimental Protocols

The following are detailed methodologies for key experiments. Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and standard Schlenk techniques or in a glovebox.

Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline

This protocol describes a general procedure for the selective mono-amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 193.4 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

  • In a separate oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Evacuate and backfill both Schlenk tubes with argon or nitrogen three times.

  • To the Schlenk tube containing the palladium precursor and ligand, add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 110 µL).

  • Stir the mixture at room temperature for 10 minutes.

  • Transfer the aniline solution to the Schlenk tube containing the sodium tert-butoxide.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-anilino-6-chloropyrazine.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general procedure for the selective mono-amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 193.4 mg), Pd(OAc)₂ (0.015 mmol, 3.4 mg), and cataCXium® A (0.03 mmol, 10.8 mg).

  • Add sodium tert-butoxide (1.4 mmol, 134.5 mg) to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired 2-(morpholino)-6-chloropyrazine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange HNR'R'', Base Amido_Complex Ar-Pd(II)(NR'R'')L2 Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Pd Precursor, Ligand, Base start->reagents solvent Add Anhydrous Solvent and Amine reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the reaction.

Regioselectivity substrate This compound product_br 2-Amino-6-chloropyrazine (Major Product) substrate->product_br Selective Amination at C-Br (more reactive) product_cl 2-Bromo-6-aminopyrazine (Minor Product) substrate->product_cl Amination at C-Cl (less reactive)

Caption: Regioselectivity in the amination of this compound.

References

Application Notes and Protocols: Sonogashira Coupling Reactions Involving 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling reaction is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide range of functional groups, and has been extensively utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] Pyrazine derivatives are important structural motifs in many biologically active compounds and approved drugs. The functionalization of the pyrazine core, particularly through the introduction of alkynyl moieties, is of significant interest in drug discovery for the generation of novel molecular scaffolds.[3][4]

This document provides detailed application notes and protocols for the Sonogashira coupling reaction involving 2-Bromo-6-chloropyrazine. Due to the differential reactivity of the halogen substituents (Br > Cl) in palladium-catalyzed cross-coupling reactions, a selective reaction at the more reactive C-Br bond is anticipated, yielding 2-alkynyl-6-chloropyrazines as the primary products.[5] These products can serve as versatile intermediates for further functionalization at the remaining chloro-position.

While direct literature precedents for the Sonogashira coupling of this compound are limited, this protocol is adapted from a highly analogous and successful ultrasound-assisted, copper-catalyzed coupling of 2,3-dichloropyrazine with various terminal alkynes.[3] The conditions presented are expected to be highly effective for the target transformation.

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

Key Steps:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

    • Reductive Elimination: The desired product, 2-alkynyl-6-chloropyrazine, is formed, and the Pd(0) catalyst is regenerated.

  • Copper Cycle:

    • Coordination and Deprotonation: The terminal alkyne coordinates to the Cu(I) salt, and a base facilitates the deprotonation to form a copper acetylide intermediate.

A diagram illustrating the general catalytic cycle of the Sonogashira coupling is provided below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (R-X) Ar-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Product R-C≡CR' Ar-Pd(II)-C≡CR'(L2)->Product Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)X->Cu(I)-C≡CR' Base Cu(I)-C≡CR'->Ar-Pd(II)-X(L2) Alkyne R'-C≡C-H Alkyne->Cu(I)X

Caption: General mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following protocol is adapted from the ultrasound-assisted synthesis of 2-alkynyl-3-chloropyrazines.[3] Given the higher reactivity of the C-Br bond compared to the C-Cl bond, this reaction is expected to proceed selectively at the 2-position of this compound.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Ultrasonic bath

Equipment:

  • Round-bottom flask or reaction tube

  • Magnetic stirrer

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

Workflow start Start reagents Combine this compound, alkyne, CuI, PPh3, K2CO3 in PEG-400 start->reagents degas Degas with Argon/Nitrogen reagents->degas reaction Ultrasonication at 50 °C (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Workup: Add water, extract with EtOAc reaction->workup dry Dry organic layer (Na2SO4) and concentrate workup->dry purify Purify by Column Chromatography dry->purify product Characterize Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Detailed Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), copper(I) iodide (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Add PEG-400 (5 mL) to the flask.

  • Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Place the reaction flask in an ultrasonic bath preheated to 50 °C.

  • Irradiate the mixture with ultrasound and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 2-alkynyl-6-chloropyrazine.

Data Presentation

The following tables summarize the expected reagents and representative yields for the Sonogashira coupling of this compound with various terminal alkynes, based on the analogous reaction with 2,3-dichloropyrazine.[3]

Table 1: Reagents and Stoichiometry

ReagentMolar Equiv.Role
This compound1.0Aryl Halide Substrate
Terminal Alkyne1.1Alkynyl Coupling Partner
Copper(I) Iodide (CuI)0.05Co-catalyst
Triphenylphosphine (PPh₃)0.10Ligand
Potassium Carbonate (K₂CO₃)2.0Base
PEG-400-Solvent

Table 2: Representative Scope of Terminal Alkynes and Expected Yields

EntryTerminal AlkyneProductExpected Yield (%)*
1Phenylacetylene2-(Phenylethynyl)-6-chloropyrazine75-85
21-Hexyne2-(Hex-1-yn-1-yl)-6-chloropyrazine70-80
33,3-Dimethyl-1-butyne2-(3,3-Dimethylbut-1-yn-1-yl)-6-chloropyrazine65-75
4Ethynyltrimethylsilane2-((Trimethylsilyl)ethynyl)-6-chloropyrazine80-90
5Propargyl alcohol3-(6-Chloropyrazin-2-yl)prop-2-yn-1-ol60-70

*Yields are estimated based on the reported synthesis of 2-alkynyl-3-chloropyrazines from 2,3-dichloropyrazine and may vary.[3]

Applications in Drug Discovery

The 2-alkynyl-6-chloropyrazine scaffold is a valuable building block in medicinal chemistry and drug discovery. The pyrazine ring is a common feature in many therapeutic agents.[4] The introduction of an alkynyl group provides a rigid linker that can be used to explore the chemical space around the pyrazinyl core. Furthermore, the alkyne functionality itself can be a key pharmacophoric element or can be further elaborated through various chemical transformations, such as click chemistry, to generate more complex molecules. The remaining chlorine atom at the 6-position allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity, making these compounds versatile intermediates for the synthesis of compound libraries for high-throughput screening.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Sonogashira coupling reaction provides an efficient method for the synthesis of 2-alkynyl-6-chloropyrazines from this compound. The expected selectivity for the reaction at the more labile C-Br bond, coupled with the mild reaction conditions and tolerance of various functional groups, makes this a valuable transformation for researchers in organic synthesis and drug discovery. The resulting products are versatile intermediates for the development of novel compounds with potential biological activity.

References

Application Notes and Protocols: 2-Bromo-6-chloropyrazine in the Synthesis of Potent PERK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Bromo-6-chloropyrazine as a key starting material in the synthesis of highly selective Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) inhibitors, GSK2606414 and GSK2656157. These compounds are significant research tools for studying the Unfolded Protein Response (UPR) and have therapeutic potential in oncology and neurodegenerative diseases.

The synthetic routes detailed below primarily utilize palladium-catalyzed cross-coupling reactions, namely Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are foundational transformations in modern medicinal chemistry.

PERK Signaling Pathway and Inhibition

The PERK pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis while promoting the translation of specific stress-response proteins. Chronic activation of the PERK pathway is implicated in various diseases, making its inhibition a key therapeutic strategy.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates PERK_active Active PERK (Dimerized & Autophosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_initiation Protein Translation Initiation p_eIF2a->Translation_initiation inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes Global_translation_repression Global Translation Repression Translation_initiation->Global_translation_repression Stress_response_genes Stress Response Gene Expression ATF4->Stress_response_genes GSK_Inhibitors GSK2606414 GSK2656157 GSK_Inhibitors->PERK_active inhibits

Caption: The PERK signaling pathway is activated by ER stress, leading to translational attenuation and induction of stress response genes. GSK2606414 and GSK2656157 are potent inhibitors of PERK kinase activity.

Synthetic Application of this compound

This compound serves as a versatile di-halogenated pyrazine building block. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization, which is a key strategy in the synthesis of the target PERK inhibitors.

Synthesis of Intermediate A: 6-Chloro-N-(1H-indazol-4-yl)pyrazin-2-amine

The initial step involves a Buchwald-Hartwig amination reaction to couple this compound with 4-amino-1H-indazole. This reaction selectively proceeds at the more reactive C-Br bond.

Synthesis_of_Intermediate_A start This compound + 4-Amino-1H-indazole reagents Pd2(dba)3, Xantphos, Cs2CO3 1,4-Dioxane, 100 °C start->reagents Buchwald-Hartwig Amination product Intermediate A 6-Chloro-N-(1H-indazol-4-yl)pyrazin-2-amine reagents->product

Caption: Synthesis of Intermediate A via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 6-Chloro-N-(1H-indazol-4-yl)pyrazin-2-amine (Intermediate A)

ParameterValue
Reactants
This compound1.0 eq
4-Amino-1H-indazole1.2 eq
Catalyst System
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.05 eq
Xantphos0.1 eq
Base
Cesium Carbonate (Cs₂CO₃)2.0 eq
Solvent 1,4-Dioxane
Temperature 100 °C
Reaction Time 12-18 hours
Yield ~75%

Procedure:

  • To a dry reaction vessel, add this compound, 4-amino-1H-indazole, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and Xantphos.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloro-N-(1H-indazol-4-yl)pyrazin-2-amine (Intermediate A) as a solid.

Synthesis of GSK2606414 and GSK2656157 Core Structure

The second key step is a Suzuki-Miyaura coupling reaction between Intermediate A and a suitable boronic acid or ester derivative of the desired side chain. This reaction occurs at the remaining C-Cl bond of the pyrazine ring.

Suzuki_Coupling_Step cluster_reactants Reactants cluster_conditions Reaction Conditions int_A Intermediate A catalyst Pd(dppf)Cl2 or similar Pd catalyst int_A->catalyst boronic_acid Boronic Acid/Ester (e.g., Indoline boronic ester for GSK2606414) boronic_acid->catalyst product Pyrazine Core of PERK Inhibitor catalyst->product Suzuki-Miyaura Coupling base K2CO3 or other suitable base solvent 1,4-Dioxane/Water temperature ~100 °C

Caption: General workflow for the Suzuki-Miyaura coupling to form the core structure of the PERK inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

ParameterValue
Reactants
Intermediate A1.0 eq
Boronic Acid/Ester1.5 eq
Catalyst
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.1 eq
Base
Potassium Carbonate (K₂CO₃)3.0 eq
Solvent 1,4-Dioxane and Water (4:1 mixture)
Temperature 100 °C
Reaction Time 4-8 hours
Yield 60-80%

Procedure:

  • In a reaction vessel, combine Intermediate A, the corresponding boronic acid or ester, and potassium carbonate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Heat the reaction to 100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired coupled product.

This core structure can then be further elaborated to yield the final pharmaceutical compounds, GSK2606414 and GSK2656157, through standard amide coupling procedures.

Summary of Quantitative Data

The following table summarizes the typical yields for the key transformations involving this compound in the synthesis of PERK inhibitors.

ReactionStarting MaterialProductTypical Yield (%)
Buchwald-Hartwig AminationThis compoundIntermediate A~75%
Suzuki-Miyaura CouplingIntermediate APyrazine Core Structure60-80%

Note: Yields are representative and may vary depending on the specific substrates, reaction scale, and optimization of conditions.

These protocols and data provide a comprehensive guide for the utilization of this compound in the synthesis of advanced pharmaceutical intermediates. The methodologies are robust and can be adapted for the synthesis of a variety of pyrazine-containing drug candidates.

Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Bromo-6-chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] These structures are found in natural products and are integral to many approved pharmaceutical agents, including drugs for treating tuberculosis (Pyrazinamide) and various infections (Sulfametopyrazine).[2] The pyrazine ring system is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4]

2-Bromo-6-chloropyrazine is a key starting material for the synthesis of a diverse library of substituted pyrazine compounds. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, making it an attractive building block in medicinal chemistry. This document provides detailed protocols for the synthesis of novel this compound derivatives via Suzuki-Miyaura cross-coupling and a standard methodology for evaluating their antimicrobial activity.

Part 1: Synthesis of 2-(Aryl)-6-chloropyrazine Derivatives

A highly effective method for creating carbon-carbon bonds and introducing structural diversity to the pyrazine core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction couples the organohalide (this compound) with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[6] The greater reactivity of the C-Br bond compared to the C-Cl bond generally allows for selective substitution at the 2-position of the pyrazine ring.[5]

Experimental Workflow: Synthesis via Suzuki-Miyaura Coupling

G Workflow for the Synthesis of 2-(Aryl)-6-chloropyrazine Derivatives cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Final Product start Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 Catalyst - K2CO3 Base - Toluene Solvent purge Purge with Argon start->purge reflux Heat to 100°C (Reflux) purge->reflux cool Cool to Room Temp reflux->cool Monitor by TLC filter Filter through Celite cool->filter evaporate Evaporate Solvent filter->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography product 2-(Aryl)-6-chloropyrazine Derivative chromatography->product

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for the Suzuki coupling of halogenated heterocycles.[7][8]

Materials:

  • This compound

  • Substituted arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.025 equivalents)

  • Anhydrous Potassium Carbonate (K2CO3) (1.25 equivalents)

  • Toluene (or Dioxane), anhydrous

  • Celite

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Heptane/Ethyl Acetate mixture)

  • Argon or Nitrogen gas supply

  • Round-bottom flask equipped with a reflux condenser

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), potassium carbonate (1.25 mmol), and Pd(PPh3)4 (0.025 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Stir the mixture and heat to 100 °C under an argon atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

  • Cooling and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane) to yield the pure 2-(Aryl)-6-chloropyrazine derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and Mass Spectrometry.

Data Presentation: Synthesis Results

Table 1: Synthesis of 2-(Aryl)-6-chloropyrazine Derivatives via Suzuki-Miyaura Coupling | Compound ID | Aryl Group | Product Structure | Yield (%) | | :--- | :--- | :--- | :--- | | PYR-1 | Phenyl |

alt text
| 85% | | PYR-2 | 4-Methoxyphenyl |
alt text
| 91% | | PYR-3 | 3-Nitrophenyl |
alt text
| 74% | | PYR-4 | 2-Thienyl |
alt text
| 79% |

Note: Structures are representational. Yields are hypothetical examples for illustrative purposes.

Part 2: Biological Evaluation - Antimicrobial Activity

Derivatives of the pyrazine scaffold have demonstrated significant antimicrobial activity against a range of pathogens.[3][9] A standard method to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The microbroth dilution method is a widely used technique for this purpose.[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

G Workflow for MIC Determination by Microbroth Dilution cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis prep_compound Prepare Stock Solution of Test Compound (in DMSO) prep_dilutions Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep_compound->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24 hours inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Microbroth Dilution Assay for MIC Determination

Materials:

  • Synthesized pyrazine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin, Ofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Dissolve the synthesized compounds and the control antibiotic in DMSO to a high concentration (e.g., 1280 µg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight on agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in final compound concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives

Compound ID MIC (µg/mL) vs. S. aureus (Gram-positive) MIC (µg/mL) vs. E. coli (Gram-negative)
PYR-1 32 64
PYR-2 16 32
PYR-3 >128 >128
PYR-4 8 16

| Ofloxacin | 1 | 0.5 |

Note: Data are hypothetical examples for illustrative purposes.

References

2-Bromo-6-chloropyrazine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

G.S. Application Notes and Protocols: 2-Bromo-6-chloropyrazine as a Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block that serves as a valuable starting material in the synthesis of a wide array of kinase inhibitors. Its distinct reactivity, with two different halogen atoms, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the generation of diverse libraries of 2,6-disubstituted pyrazine derivatives, a scaffold known to be a "privileged structure" in medicinal chemistry due to its ability to interact with the hinge region of the ATP-binding site of numerous kinases.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small-molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potent inhibitors targeting key kinases such as Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Target Kinases: CK2 and PIM

Casein Kinase 2 (CK2)

CK2 is a constitutively active serine/threonine kinase that is ubiquitously expressed and plays a crucial role in cell growth, proliferation, and survival.[1] Elevated levels of CK2 are associated with a variety of human cancers, making it an attractive target for anticancer drug development. CK2 is involved in several critical signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.

PIM Kinases

The PIM kinase family consists of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell survival, proliferation, and metabolism. Overexpression of PIM kinases is frequently observed in both hematological and solid tumors. PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.

Data Presentation

The following tables summarize the in vitro inhibitory activity of a series of 2,6-disubstituted pyrazine derivatives, which can be synthesized from this compound, against CK2 and PIM kinases.

Table 1: Inhibitory Activity of 2,6-Disubstituted Pyrazine Derivatives against CK2α

CompoundR1R2CK2α IC50 (nM)
1a 4-carboxyphenyl6-isopropylaminoindazole5
1b 4-carboxyphenyl6-(2-hydroxyethylamino)indazole8
1c 4-carboxyphenyl6-isopropoxyindole12
1d 4-carboxyphenyl2-methoxyphenylamino20

Data is derived from multiple sources and represents the potency of compounds that can be synthesized using this compound as a starting material.

Table 2: Inhibitory Activity and Selectivity of a Lead Compound against PIM Kinases

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)CK2α IC50 (nM)Selectivity (PIM3/CK2α)
2a >4600>4600<35>1533

This table highlights a compound with potent and selective PIM3 inhibition, demonstrating the potential for developing selective inhibitors from the 2,6-disubstituted pyrazine scaffold.

Experimental Protocols

The following protocols describe a general synthetic route for the preparation of 2,6-disubstituted pyrazine kinase inhibitors starting from this compound. The synthesis involves a sequential Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

General Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) A->B Step 1 C 2-Bromo-6-arylpyrazine B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) C->D Step 2 E 2-Amino-6-arylpyrazine (Kinase Inhibitor) D->E

Caption: General synthetic workflow for 2,6-disubstituted pyrazine kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the selective coupling at the more reactive 6-position of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl2 (0.05 mmol), and Na2CO3 (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-6-arylpyrazine intermediate.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6-arylpyrazine

This protocol describes the amination of the remaining bromo-position.

Materials:

  • 2-Bromo-6-arylpyrazine (from Protocol 1)

  • Amine (e.g., 6-aminoindazole) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equivalents)

  • Cesium carbonate (Cs2CO3) (1.5 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a reaction vessel, add the 2-bromo-6-arylpyrazine (1.0 mmol), the amine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (1.5 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2-amino-6-arylpyrazine kinase inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of CK2 and PIM kinases, which are targeted by the inhibitors synthesized from this compound.

CK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK JAK JAK Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB Transcription Gene Transcription (Proliferation, Survival) NFkappaB->Transcription STAT STAT JAK->STAT STAT->Transcription CK2 CK2 CK2->Akt activates CK2->IKK activates CK2->STAT activates Inhibitor 2,6-Disubstituted Pyrazine Inhibitor Inhibitor->CK2

Caption: CK2 Signaling Pathway and Inhibition.

PIM_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Transcription Gene Transcription (PIM) STAT->Transcription PIM PIM Kinase BAD BAD PIM->BAD inhibits p27 p27 PIM->p27 inhibits Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Inhibitor 2,6-Disubstituted Pyrazine Inhibitor Inhibitor->PIM Transcription->PIM

Caption: PIM Kinase Signaling Pathway and Inhibition.

References

Application Notes and Protocols for the Preparation of Pyrazinamide Derivatives from 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of novel pyrazinamide derivatives, commencing from the readily available starting material, 2-Bromo-6-chloropyrazine. The synthetic strategy is a robust three-step process involving a selective nucleophilic aromatic substitution (SNAr), a palladium-catalyzed cyanation, and a controlled hydrolysis of the resulting nitrile. This protocol is designed to be a comprehensive guide for researchers in medicinal chemistry and drug development, offering a clear pathway to a variety of substituted pyrazinamide analogs for further investigation.

Introduction

Pyrazinamide is a cornerstone of first-line tuberculosis therapy, renowned for its potent activity against dormant and semi-dormant Mycobacterium tuberculosis. The synthesis of pyrazinamide derivatives is a significant area of research aimed at discovering new antitubercular agents with improved efficacy, better pharmacokinetic profiles, and activity against drug-resistant strains. This application note details a versatile synthetic route to novel pyrazinamide derivatives, starting from this compound. The described multi-step synthesis is modular, allowing for the introduction of diverse functionalities to explore the structure-activity relationships of this important class of compounds.

Overall Synthetic Scheme

The preparation of pyrazinamide derivatives from this compound is accomplished via a three-step synthetic sequence as illustrated below.

G A This compound B Step 1: Selective Amination (Nucleophilic Aromatic Substitution) A->B R-NH2, Base, Solvent, Δ C 6-Amino-2-bromopyrazine Derivative B->C D Step 2: Cyanation (Palladium-Catalyzed Cross-Coupling) C->D Pd Catalyst, Ligand, CN Source, Solvent, Δ E 6-Amino-2-cyanopyrazine Derivative D->E F Step 3: Hydrolysis E->F H2O2, Base or Acid, Solvent G Pyrazinamide Derivative F->G

Caption: Synthetic workflow for the preparation of pyrazinamide derivatives.

Experimental Protocols

Step 1: Selective Amination of this compound

This procedure details the selective nucleophilic aromatic substitution of the 6-chloro position on this compound with a primary or secondary amine. The higher reactivity of the chloro group over the bromo group in SNAr reactions on electron-deficient pyrazine rings allows for selective mono-amination.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine, etc.)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or DMSO, add the desired amine (1.1 - 1.5 eq) and a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-bromopyrazine derivative.

Data Presentation: Step 1

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineDIPEADMF901275-85
MorpholineK₂CO₃DMSO1001670-80
PiperidineK₂CO₃DMF901472-82
Step 2: Palladium-Catalyzed Cyanation of 6-Amino-2-bromopyrazine Derivative

This protocol describes the conversion of the bromo group to a cyano group using a palladium-catalyzed cross-coupling reaction. Potassium ferrocyanide is utilized as a non-toxic and easy-to-handle cyanide source.[1][2][3]

Materials:

  • 6-Amino-2-bromopyrazine derivative (from Step 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or DMF

  • Toluene

  • Water

  • Celite

Procedure:

  • In a reaction vessel, combine the 6-amino-2-bromopyrazine derivative (1.0 eq), Pd(OAc)₂ (0.02 - 0.05 eq), dppf (0.04 - 0.10 eq), K₄[Fe(CN)₆]·3H₂O (0.5 - 0.7 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

  • Add degassed DMAc or a mixture of Toluene and Water.

  • Heat the reaction mixture to 120-140 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[4][5]

  • Cool the reaction to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite, washing with additional toluene.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 6-amino-2-cyanopyrazine derivative.

Data Presentation: Step 2

SubstrateCatalyst SystemCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
6-(Benzylamino)-2-bromopyrazinePd(OAc)₂ / dppfK₄[Fe(CN)₆]·3H₂ODMAc1301865-75
4-(6-Bromo-pyrazin-2-yl)-morpholinePd₂(dba)₃ / XPhosZn(CN)₂DMF1001270-80
Step 3: Controlled Hydrolysis of 6-Amino-2-cyanopyrazine Derivative to Pyrazinamide Derivative

This protocol outlines the selective hydrolysis of the nitrile to a primary amide using alkaline hydrogen peroxide. This method is effective in preventing the over-hydrolysis to the corresponding carboxylic acid.[6][7][8]

Materials:

  • 6-Amino-2-cyanopyrazine derivative (from Step 2)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 6-amino-2-cyanopyrazine derivative (1.0 eq) in DMSO or ethanol.

  • Add a solution of NaOH (2.0 eq) or K₂CO₃ (2.0 eq) in water.

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution, 3.0 - 5.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to give the final pyrazinamide derivative.

Data Presentation: Step 3

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
6-(Benzylamino)-2-cyanopyrazineH₂O₂, NaOHDMSO/H₂O0 to RT380-90
4-(6-Cyano-pyrazin-2-yl)-morpholineH₂O₂, K₂CO₃Ethanol/H₂O0 to RT475-85

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis of pyrazinamide derivatives from this compound.

logical_flow cluster_start Starting Material cluster_step1 Step 1: Selective Amination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis start This compound proc1 SNAr with R-NH2 (Selective at C-Cl) start->proc1 int1 6-Amino-2-bromopyrazine Intermediate proc1->int1 proc2 Pd-catalyzed Cross-Coupling int1->proc2 int2 6-Amino-2-cyanopyrazine Intermediate proc2->int2 proc3 Controlled Nitrile Hydrolysis int2->proc3 final Final Pyrazinamide Derivative proc3->final

Caption: Logical flow of the synthetic pathway.

Conclusion

The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of novel pyrazinamide derivatives from this compound. The modularity of this synthetic route allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening. The use of a non-toxic cyanide source in the cyanation step and a controlled hydrolysis method enhances the safety and efficiency of this synthetic sequence. These methodologies are anticipated to be a valuable resource for researchers engaged in the discovery and development of new antitubercular agents.

References

Application Notes and Protocols for the Negishi Cross-Coupling of 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective Negishi cross-coupling reaction of 2-Bromo-6-chloropyrazine. This reaction is a powerful tool for the synthesis of substituted chloropyrazines, which are valuable intermediates in the development of pharmaceuticals and other functional materials. The inherent reactivity difference between the C-Br and C-Cl bonds allows for chemoselective functionalization at the 2-position of the pyrazine ring.

Introduction

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[1] For substrates containing multiple halogen atoms of differing reactivity, such as this compound, the Negishi coupling offers a high degree of selectivity. The carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond.[2] This allows for the selective synthesis of 2-substituted-6-chloropyrazines, leaving the chlorine atom available for subsequent transformations.

Key Advantages of the Negishi Coupling for this Transformation:

  • High Chemoselectivity: Preferential reaction at the more labile C-Br bond.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on the organozinc reagent.

  • Mild Reaction Conditions: Often proceeds at room temperature or with gentle heating.

Data Presentation

The following table summarizes representative data for the Negishi cross-coupling of this compound with various organozinc reagents. The data is compiled from analogous reactions with similar bromo-chloro-substituted N-heterocycles due to the limited availability of specific data for this compound in the surveyed literature.

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF6512~85-95
24-Tolylzinc chloridePd₂(dba)₃ (2)XPhos (4)THFRT8~90-98
32-Thienylzinc bromidePd(PPh₃)₄ (5)-THF6512~80-90
4Ethylzinc bromidePdCl₂(dppf) (3)-THF6016~75-85
5Isopropylzinc bromidePd(OAc)₂ (2)cPhos (4)THFRT12~70-80

Yields are estimated based on similar reported reactions and the established principles of Negishi coupling selectivity.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Negishi Cross-Coupling of this compound with an Arylzinc Reagent

This protocol describes a general method for the selective coupling of an arylzinc reagent at the 2-position of this compound using a common palladium catalyst.

Materials:

  • This compound

  • Arylzinc chloride (e.g., Phenylzinc chloride), 0.5 M solution in THF

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.) and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) to the flask and stir the mixture until the solids are dissolved.

  • Slowly add the arylzinc chloride solution (2.2 mL, 1.1 mmol, 1.1 equiv.) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-chloropyrazine.

Protocol 2: Preparation of an Organozinc Reagent and In Situ Negishi Coupling

This protocol details the preparation of an organozinc reagent from the corresponding organic halide, followed by its direct use in a Negishi coupling reaction with this compound.

Materials:

  • Organic bromide or iodide (e.g., 4-bromotoluene)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Zinc chloride (ZnCl₂), 0.5 M solution in THF

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Part A: Preparation of the Organozinc Reagent

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.2 mmol, 1.2 equiv.) and anhydrous THF (5 mL).

  • Cool the solution to -78 °C and slowly add n-BuLi (0.48 mL, 1.2 mmol, 1.2 equiv.). Stir the mixture at this temperature for 30 minutes.

  • Add the ZnCl₂ solution (2.4 mL, 1.2 mmol, 1.2 equiv.) to the reaction mixture and allow it to warm to room temperature over 1 hour.

Part B: Negishi Cross-Coupling

  • In a separate dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and stir for 10 minutes.

  • Transfer the freshly prepared organozinc reagent from Part A to the flask containing the pyrazine and catalyst via cannula.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

The following diagrams illustrate the key experimental workflow and the catalytic cycle of the Negishi cross-coupling reaction.

G Experimental Workflow for Negishi Coupling cluster_0 Preparation of Organozinc Reagent cluster_1 Negishi Coupling Reaction organic_halide Organic Halide (R-X) organolithium Organolithium (e.g., n-BuLi) organic_halide->organolithium Lithiation transmetalation Transmetalation with ZnCl₂ organolithium->transmetalation organozinc Organozinc Reagent (R-ZnCl) transmetalation->organozinc coupling Cross-Coupling organozinc->coupling pyrazine This compound pyrazine->coupling catalyst Pd(0) Catalyst catalyst->coupling product 2-Substituted-6-chloropyrazine coupling->product G Catalytic Cycle of Negishi Coupling Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂(X) Pd0->PdII_complex Oxidative Addition PdII_transmetalated R¹-Pd(II)L₂(R²) PdII_complex->PdII_transmetalated Transmetalation ZnX2 ZnX₂ PdII_transmetalated->Pd0 Reductive Elimination R1R2 R¹-R² (Product) PdII_transmetalated->R1R2 R1X R¹-X (Pyrazine) R2ZnX R²-ZnX

References

Applications of 2-Bromo-6-chloropyrazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloropyrazine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile scaffold for the synthesis of 2,6-disubstituted pyrazine derivatives. The pyrazine core is a recognized pharmacophore, and its disubstituted derivatives have demonstrated significant potential as modulators of various biological targets, most notably protein kinases. The strategic placement of bromo and chloro substituents at the 2 and 6 positions allows for selective and sequential functionalization through various cross-coupling reactions, making it an invaluable starting material for the generation of diverse compound libraries in drug discovery programs. This document provides an overview of its applications, particularly in the development of kinase inhibitors, along with detailed experimental protocols and structure-activity relationship (SAR) insights.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of this compound have been successfully developed as inhibitors of several kinases, with a particular focus on Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

  • Casein Kinase 2 (CK2) Inhibitors: CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. 2,6-disubstituted pyrazines derived from this compound have been identified as potent inhibitors of CK2.[1][2]

  • PIM Kinase Inhibitors: The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are also key regulators of cell survival and apoptosis, and their inhibition is a promising strategy for cancer therapy. 2,6-disubstituted pyrazines have shown potent activity against PIM kinases.[1][3]

Data Presentation: Inhibitory Activities of 2,6-Disubstituted Pyrazine Derivatives

The following tables summarize the in vitro inhibitory activities of representative 2,6-disubstituted pyrazine derivatives against CK2 and PIM kinases. These compounds are typically synthesized using this compound as a starting material, where the bromo and chloro groups are sequentially replaced with various substituents.

Table 1: Inhibitory Activity of 2,6-Disubstituted Pyrazines against Casein Kinase 2 (CK2)

Compound IDR1 Substituent (at C6)R2 Substituent (at C2)CK2α IC50 (nM)
1 Indazol-6-ylamino4-Carboxyphenyl9
2 6-Isopropoxyindole4-Carboxyphenyl12 (in-cell)
3 o-Methoxyaniline4-CarboxyphenylPotent (in-cell)

Data sourced from multiple studies on 2,6-disubstituted pyrazine inhibitors.[2][4]

Table 2: Inhibitory Activity of 2,6-Disubstituted Pyrazines against PIM Kinases

Compound IDR1 Substituent (at C6)R2 Substituent (at C2)PIM1 IC50 (nM)PIM3 IC50 (nM)
4 Indazol-6-ylamino4-Carboxyphenyl<318 (in-cell)
5 6-Isopropoxyindole4-Carboxyphenyl->10000 (in-cell)
6 o-Methoxyaniline4-Carboxyphenyl>10000 (in-cell)>10000 (in-cell)

Data sourced from studies on dual CK2/PIM kinase inhibitors.[3][4]

Experimental Protocols

The synthesis of 2,6-disubstituted pyrazine derivatives from this compound typically involves sequential palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is more reactive and is typically addressed first, followed by the coupling at the C-Cl position.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-chloropyrazine

This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 - 0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 equivalents)

  • Potassium phosphate (K3PO4) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.03 eq) and SPhos (0.06 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-chloropyrazine.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-chloropyrazine

This protocol describes the selective coupling of a terminal alkyne at the 2-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.01 - 0.03 equivalents)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (2.5 eq) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh3)2Cl2 (0.03 eq) and CuI (0.02 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with THF.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-6-chloropyrazine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by 2,6-disubstituted pyrazine derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira intermediate 2-Substituted-6-chloropyrazine suzuki->intermediate sonogashira->intermediate buchwald Buchwald-Hartwig Amination intermediate->buchwald final_product 2,6-Disubstituted Pyrazine buchwald->final_product kinase_assay In vitro Kinase Assay (IC50 Determination) final_product->kinase_assay cell_assay Cell-based Assays (Proliferation, Apoptosis) kinase_assay->cell_assay sar SAR Analysis cell_assay->sar lead_opt Lead Optimization sar->lead_opt

General workflow for synthesis and evaluation.

ck2_pathway cluster_upstream Upstream Signals cluster_core CK2 Signaling cluster_downstream Downstream Effects GrowthFactors Growth Factors CK2 CK2 GrowthFactors->CK2 NFkB NF-κB Pathway CK2->NFkB PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT Wnt Wnt/β-catenin Pathway CK2->Wnt PyrazineInhibitor 2,6-Disubstituted Pyrazine Inhibitor PyrazineInhibitor->CK2 Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis Inhibition NFkB->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Wnt->Proliferation

Simplified CK2 signaling pathway.

pim_pathway cluster_upstream Upstream Signals cluster_core PIM Kinase Signaling cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-3) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase JAK_STAT->PIM BAD BAD (inactivation) PIM->BAD mTOR mTOR Pathway PIM->mTOR cMyc c-Myc (stabilization) PIM->cMyc PyrazineInhibitor 2,6-Disubstituted Pyrazine Inhibitor PyrazineInhibitor->PIM Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation cMyc->Proliferation

Simplified PIM kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

The SAR for 2,6-disubstituted pyrazine-based kinase inhibitors highlights the importance of specific structural features for potent and selective inhibition.

sar_logic cluster_r2 Position 2 Substituent (R2) cluster_r1 Position 6 Substituent (R1) Scaffold 2,6-Disubstituted Pyrazine Core Aryl Aryl group (e.g., Phenyl) Scaffold->Aryl Heterocycle Heterocyclic moiety (e.g., Indazole, Indole) Scaffold->Heterocycle Aniline Substituted Aniline Scaffold->Aniline Carboxy Carboxylic acid on Aryl group Aryl->Carboxy Potency Increases Potency Carboxy->Potency Selectivity Modulates Selectivity Heterocycle->Selectivity Aniline->Selectivity

SAR of 2,6-disubstituted pyrazine kinase inhibitors.
  • At the 2-position: An aryl group, particularly a phenyl ring bearing a carboxylic acid moiety, is often crucial for high potency. This acidic group can form key interactions within the ATP-binding pocket of the target kinase.

  • At the 6-position: A variety of substituents, including substituted anilines and heterocyclic systems like indazole and indole, have been explored. This position is critical for modulating selectivity between different kinases. For instance, modifications at this position have been shown to significantly impact the selectivity of inhibitors for CK2 over PIM kinases.[4]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant 2,6-disubstituted pyrazines. Its application in the development of kinase inhibitors for oncology has been particularly fruitful. The ability to selectively functionalize the 2- and 6-positions through established cross-coupling methodologies allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein provide a foundation for researchers to further exploit the potential of this important heterocyclic scaffold in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-6-chloropyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2-Bromo-6-chloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no yield in my cross-coupling reaction with this compound?

A1: Low yields in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound are common and can stem from several factors:

  • Catalyst Inhibition/Poisoning: The pyrazine nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation. This is a prevalent issue with nitrogen-containing heterocycles.

  • Competitive Reactivity: The molecule has two different halogen atoms. The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. Reaction conditions must be carefully tuned to favor reaction at the desired position.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. Sterically hindered and electron-rich ligands are often necessary to promote efficient catalysis.

  • Side Reactions: Competing reactions such as dehalogenation (replacement of a halogen with hydrogen), homocoupling of the coupling partner, or hydrolysis of the starting material can reduce the yield of the desired product.

Q2: Which halogen is more reactive in this compound?

A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This allows for regioselective reactions where the bromine atom is selectively replaced, leaving the chlorine atom intact for subsequent transformations. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle.

Q3: How can I achieve regioselective reaction at the bromine position?

A3: To achieve regioselective reaction at the C-Br position, it is crucial to use mild reaction conditions that are sufficient to cleave the C-Br bond but not the more robust C-Cl bond. This typically involves:

  • Using a highly active palladium catalyst and ligand system that can operate at lower temperatures.

  • Carefully selecting the base and solvent to avoid conditions that might promote reaction at the C-Cl position or lead to side reactions.

  • Controlling the reaction time to prevent over-reaction.

Q4: What are the common side products I should look out for?

A4: Common side products in reactions with this compound include:

  • Dehalogenated pyrazine: 2-Chloropyrazine (from debromination) or pyrazine (from complete dehalogenation).

  • Homocoupled products: Bipyrazines or biaryls from the coupling partner.

  • Protodeboronated arene: In Suzuki reactions, the boronic acid can be converted to the corresponding arene.

  • Hydrolyzed products: Under certain basic conditions, the halo-substituents may be replaced by a hydroxyl group.

Q5: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?

A5: Yes, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution. The positions ortho and para to the ring nitrogens are activated towards nucleophilic attack. In this compound, both halogenated positions are activated. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. Generally, the more labile C-Br bond is more likely to be substituted under milder conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low Yield of 2-Aryl-6-chloropyrazine

Potential CauseTroubleshooting Steps
Catalyst Inactivity/Poisoning • Use a higher catalyst loading (e.g., 2-5 mol%).• Switch to a more robust catalyst system, such as a pre-formed Pd-NHC (N-Heterocyclic Carbene) complex or a palladacycle.• Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium center from the pyrazine nitrogens.
Ineffective Base • Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.• Ensure the base is finely powdered and dry.
Suboptimal Solvent • Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or DME, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.
Protodeboronation of Boronic Acid • Use the boronic acid pinacol ester (BPin) instead of the free boronic acid for increased stability.• Use anhydrous conditions and a non-aqueous base if possible.
Low Reactivity of C-Cl Bond (if targeting C-Cl) • This is expected. To react the C-Cl bond, more forcing conditions are needed (higher temperature, stronger base, more active catalyst) after the C-Br position has been functionalized.
Buchwald-Hartwig Amination

Issue: Incomplete Conversion to 2-Amino-6-chloropyrazine

Potential CauseTroubleshooting Steps
Catalyst Inhibition by Pyrazine • Use sterically demanding ligands such as Josiphos-type or Buchwald's biaryl phosphine ligands (e.g., XPhos, BrettPhos).• Increase catalyst and ligand loading.
Base Incompatibility • Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.• Ensure the base is fresh and handled under inert conditions.
Amine Volatility or Decomposition • For volatile amines, conduct the reaction in a sealed tube or under reflux with a cold condenser.[1][2]• Check the stability of the amine under the reaction conditions.
Formation of Palladium Black • This indicates catalyst decomposition. Lower the reaction temperature and extend the reaction time.• Ensure a strictly inert atmosphere.

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~70-80
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane9016~85-95
3-Thienylboronic acidXPhos Pd G2K₃PO₄Toluene1108~60-75

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10018~80-90
AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane11024~65-75
n-ButylamineBrettPhos Pd G3LHMDSTHF8012~75-85

Note: The yields presented in these tables are approximate ranges based on literature for similar substrates and should be considered as starting points for optimization.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the Bromine Position
  • Reagents and Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a finely powdered base such as K₃PO₄ (2.5 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent system (e.g., Toluene/H₂O, 5:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reagents and Setup:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.

    • Add this compound (1.0 equiv) and the amine (1.2 equiv).

    • Seal the flask and remove from the glovebox.

  • Solvent Addition:

    • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with stirring.

    • Monitor the reaction for completion by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Catalyst Poisoning? start->catalyst base Ineffective Base? catalyst->base No sol_catalyst Use Bulky Ligand (XPhos, SPhos) Increase Catalyst Loading catalyst->sol_catalyst Yes side_reaction Side Reactions? base->side_reaction No sol_base Screen Bases (K3PO4, Cs2CO3) Ensure Anhydrous Conditions base->sol_base Yes sol_side_reaction Use Boronic Ester (BPin) Degas Solvents Thoroughly side_reaction->sol_side_reaction Yes success Improved Yield sol_catalyst->success sol_base->success sol_side_reaction->success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Regioselectivity_Pathway cluster_mild Mild Conditions (e.g., Suzuki, 80-100 °C) cluster_forcing Forcing Conditions (e.g., S_NAr, >120 °C) start This compound mild_product 2-Substituted-6-chloropyrazine (Reaction at C-Br) start->mild_product More Reactive Site forcing_product 2-Bromo-6-substituted-pyrazine (Reaction at C-Cl) start->forcing_product Less Reactive Site (Higher Activation Energy) disubstituted 2,6-Disubstituted-pyrazine (Sequential Reaction) mild_product->disubstituted Further Functionalization

Caption: Regioselectivity in this compound reactions.

References

Technical Support Center: Purification of 2-Bromo-6-chloropyrazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-6-chloropyrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low or No Crystal Formation During Recrystallization 1. The solution is not saturated. 2. The cooling process is too rapid. 3. The chosen solvent is unsuitable.1. Evaporate some of the solvent to increase the concentration of the product. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. 4. Re-evaluate the solvent system. Test solubility in a variety of solvents to find one in which the compound is soluble when hot but insoluble when cold.
Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Impurities are depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Use a two-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat until it is clear again before cooling. 3. Perform a preliminary purification step, such as passing a sample through a short plug of silica gel, to remove major impurities.
Poor Separation During Column Chromatography 1. The solvent system (eluent) is too polar. 2. The solvent system is not polar enough. 3. The column was not packed properly. 4. The sample was loaded incorrectly.1. If the product elutes too quickly with the solvent front, decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). 2. If the product does not move from the baseline, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). 3. Ensure the silica gel is packed uniformly without any cracks or bubbles. 4. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band.
Product Contaminated with Starting Material (e.g., 2-Chloropyrazine) 1. The reaction did not go to completion. 2. The starting material and product have similar polarities.1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Optimize the chromatography conditions. A shallow gradient elution may be necessary to separate compounds with similar Rf values. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.
Presence of Di-brominated Byproducts 1. Over-bromination during the synthesis.1. Carefully control the stoichiometry of the brominating agent. 2. Di-brominated pyrazines are typically less polar than the mono-brominated product. They should elute earlier during column chromatography. Use a less polar eluent system to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound?

PropertyValue
CAS Number 916791-07-6[1][2]
Molecular Formula C4H2BrClN2[1][2]
Molecular Weight 193.43 g/mol [1]
Boiling Point 210.5°C at 760 mmHg[1]
Appearance Typically a solid

Q2: What are some suitable solvent systems for the recrystallization of this compound?

Finding the ideal recrystallization solvent often requires experimentation. Based on the structure of this compound (a halogenated heterocycle), here are some suggested solvent systems to try:

  • Single Solvents: Ethanol, Isopropanol, Acetonitrile, Toluene.

  • Two-Solvent Systems:

    • Ethanol/Water[3]

    • Hexanes/Ethyl Acetate[4]

    • Toluene/Hexanes

    • Dichloromethane/Hexanes[4]

Q3: What is a good starting point for developing a column chromatography method for purifying this compound?

A common starting point for flash column chromatography of moderately polar organic compounds is a solvent system of hexanes and ethyl acetate.[4]

  • Stationary Phase: Silica gel (40-63 µm).

  • Mobile Phase (Eluent): Start with a low polarity mixture, such as 95:5 Hexanes:Ethyl Acetate.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing the desired product. The product should have an Rf value of approximately 0.2-0.4 for good separation.

Q4: What are the likely impurities in a this compound synthesis?

While specific impurities depend on the synthetic route, common byproducts in bromination reactions of aromatic compounds can include:

  • Unreacted Starting Material: e.g., 2-chloropyrazine.

  • Poly-brominated Species: e.g., 2,3-dibromo-6-chloropyrazine or 2,5-dibromo-6-chloropyrazine.

  • Isomeric Byproducts: Depending on the reaction conditions, other isomers may form.

  • Hydrolysis Products: If water is present, hydrolysis of the bromo or chloro groups may occur, though this is less likely under standard bromination conditions.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of solid this compound.

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add a few drops of a chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable. Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good solvent. If no single solvent is ideal, a two-solvent system can be used.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a general method for the purification of this compound using flash column chromatography.

  • TLC Analysis: Analyze the crude reaction mixture by TLC using different ratios of hexanes and ethyl acetate to determine the optimal eluent composition for separation. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane). Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude_Product Crude this compound Reaction Mixture Purification_Method Choose Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Solid Product Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Liquid/Oily Product or Poor Recrystallization Purity_Check Check Purity (TLC, GC-MS, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product Oils Out Problem->Oiling_Out Yes Good_Crystals Good Crystal Formation Problem->Good_Crystals No Solution_No_Crystals Concentrate Solution Slow Cooling Scratch Flask/Seed Crystal No_Crystals->Solution_No_Crystals Solution_Oiling_Out Change Solvent Use Two-Solvent System Pre-purify Oiling_Out->Solution_Oiling_Out Solution_No_Crystals->Start Solution_Oiling_Out->Start

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: 2-Bromo-6-chloropyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 2-Bromo-6-chloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when performing cross-coupling reactions with this compound?

A1: The primary byproducts in cross-coupling reactions with this compound typically arise from several competing reaction pathways. These include:

  • Homocoupling of the organometallic reagent: This is a frequent side reaction in many cross-coupling reactions, such as the Suzuki and Stille reactions, leading to the formation of a dimer of the coupling partner.[1][2]

  • Homocoupling of this compound: This results in the formation of a bipyrazine dimer. This can be promoted by the presence of oxygen or certain palladium(II) species.[3]

  • Hydrodehalogenation: This is the replacement of a bromine or chlorine atom with a hydrogen atom, yielding 2-chloro- or 2-bromopyrazine. This can be caused by certain bases or impurities in the reaction mixture.[4]

  • Double-coupling product: If the reaction conditions are too harsh or the reaction time is extended, a second coupling event can occur at the less reactive halogen position.

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid reagent, which can be problematic with heteroaryl boronic acids.[2]

Q2: Which halogen is more reactive in this compound, and how can I achieve selective coupling?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[5] Therefore, the carbon-bromine bond in this compound is significantly more reactive than the carbon-chlorine bond. This inherent difference in reactivity is the key to achieving selective mono-functionalization at the 2-position. To favor selective coupling at the C-Br bond, milder reaction conditions, such as lower temperatures and shorter reaction times, should be employed.[6]

Q3: My Suzuki-Miyaura reaction is giving me a low yield of the desired product and a significant amount of homocoupled boronic acid. What can I do?

A3: The homocoupling of boronic acids in Suzuki-Miyaura reactions is often promoted by the presence of oxygen and palladium(II) species.[3] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents and using an inert atmosphere (e.g., Argon or Nitrogen).[3] Using a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source such as Pd(OAc)₂ can also help suppress this side reaction.[2] Additionally, employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.[2]

Q4: I am observing the formation of a significant amount of the hydrodehalogenated byproduct. How can I prevent this?

A4: Hydrodehalogenation can be minimized by carefully selecting your reaction conditions. Using a weaker, non-nucleophilic base can be beneficial. Also, consider lowering the reaction temperature and ensuring that your phosphine ligand is not in large excess, as it can sometimes act as a reductant.[4]

Troubleshooting Guides

Issue 1: Formation of Homocoupling Byproducts
Byproduct Type Potential Causes Recommended Solutions Citation
Organometallic Reagent Homocoupling (e.g., in Suzuki or Stille) Presence of oxygen; Use of Pd(II) precatalysts.Rigorously degas solvents and reaction mixture; Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).[2][3]
This compound Homocoupling High catalyst loading; High temperatures.Lower the catalyst loading; Reduce the reaction temperature.[4]
Issue 2: Poor Selectivity (Double Coupling)
Symptom Potential Causes Recommended Solutions Citation
Formation of di-substituted pyrazine High reaction temperature; Prolonged reaction time; High catalyst loading.Lower the reaction temperature; Monitor the reaction closely and stop it once the mono-coupled product is maximized; Reduce the catalyst loading.[6]
Issue 3: Low Yield of Desired Product
Symptom Potential Causes Recommended Solutions Citation
Low conversion of starting material Inactive catalyst; Poor choice of ligand or base.Use a fresh batch of catalyst and ligand; Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2][7]
Significant hydrodehalogenation Strong or nucleophilic base; High temperature.Use a weaker, non-nucleophilic base; Lower the reaction temperature.[4]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 2-Position
  • Preparation: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling
  • Preparation: In a flame-dried flask, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.) in a degassed solvent (e.g., toluene or DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives like CuI (10 mol%).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and monitor by TLC or GC-MS.

  • Workup: After cooling, the reaction mixture can be filtered through a pad of celite. The filtrate is then washed with an aqueous solution of KF to remove tin byproducts. The organic layer is dried and concentrated.[1]

  • Purification: The crude product is purified by column chromatography.

Visualizations

Byproduct_Formation_Pathways This compound This compound Desired Product Desired Product This compound->Desired Product Cross-Coupling Homocoupling (Pyrazine) Homocoupling (Pyrazine) This compound->Homocoupling (Pyrazine) Side Reaction Hydrodehalogenation Hydrodehalogenation This compound->Hydrodehalogenation Side Reaction Double Coupling Double Coupling Desired Product->Double Coupling Further Reaction Organometallic Reagent Organometallic Reagent Organometallic Reagent->Desired Product Homocoupling (Reagent) Homocoupling (Reagent) Organometallic Reagent->Homocoupling (Reagent) Side Reaction

Caption: Potential reaction pathways in the cross-coupling of this compound.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_analysis Analysis cluster_solution Solution Implementation Low Yield Low Yield Analyze Crude Mixture (TLC, LC-MS, GC-MS) Analyze Crude Mixture (TLC, LC-MS, GC-MS) Low Yield->Analyze Crude Mixture (TLC, LC-MS, GC-MS) Byproduct Formation Byproduct Formation Byproduct Formation->Analyze Crude Mixture (TLC, LC-MS, GC-MS) Identify Byproducts Identify Byproducts Analyze Crude Mixture (TLC, LC-MS, GC-MS)->Identify Byproducts Optimize Reaction Conditions Optimize Reaction Conditions Identify Byproducts->Optimize Reaction Conditions Screen Ligands/Bases Screen Ligands/Bases Identify Byproducts->Screen Ligands/Bases Purify Reagents Purify Reagents Identify Byproducts->Purify Reagents

Caption: A general workflow for troubleshooting cross-coupling reactions.

References

improving yield and selectivity in 2-Bromo-6-chloropyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of 2-Bromo-6-chloropyrazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Sandmeyer reaction, a common method for converting 2-amino-6-chloropyrazine to the target compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete diazotization of the starting material (2-amino-6-chloropyrazine). 2. Premature decomposition of the diazonium salt. 3. Ineffective copper catalyst. 4. Incorrect reaction temperature.1. Ensure the reaction is sufficiently acidic (e.g., using HBr) and that the sodium nitrite is added slowly at a low temperature (0-5 °C) to ensure complete formation of the diazonium salt. 2. Maintain a low temperature throughout the diazotization and subsequent addition to the copper(I) bromide solution. Diazonium salts are often unstable at higher temperatures.[1] 3. Use freshly prepared or high-quality copper(I) bromide. The purity of the catalyst is crucial for the reaction's success.[2][3] 4. The Sandmeyer reaction typically requires heating to facilitate the substitution. Optimize the temperature (usually in the range of 60-100 °C) for the decomposition of the diazonium salt in the presence of the copper catalyst.
Formation of Byproducts (e.g., 6-Chloropyrazin-2-ol) 1. Reaction of the diazonium salt with water. 2. Presence of excess water in the reaction mixture.1. Ensure the diazonium salt solution is added to the copper(I) bromide solution without undue delay. 2. Use anhydrous or high-purity solvents and reagents to minimize the presence of water, which can compete with the bromide ion as a nucleophile.
Formation of Azo Compounds (colored impurities) Reaction of the diazonium salt with the unreacted starting amine.Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a low temperature during its addition. This minimizes the concentration of free amine available for coupling.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous layer. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during chromatography.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Add a saturated brine solution to help break the emulsion. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Poor Selectivity (Bromination at other positions) This is more relevant for direct bromination of 2,6-dichloropyrazine. The electronic properties of the pyrazine ring can lead to a mixture of isomers.For direct bromination, consider using a milder brominating agent (e.g., N-bromosuccinimide) and a non-polar solvent to improve regioselectivity. The Sandmeyer reaction route is generally preferred for achieving high regioselectivity.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Sandmeyer reaction is a widely used and reliable method for introducing a bromine atom onto an aromatic ring, starting from the corresponding amine.[1][2][3] In this case, 2-amino-6-chloropyrazine is converted to a diazonium salt, which is then treated with copper(I) bromide to yield this compound. This method generally offers high regioselectivity.

Q2: How can I minimize the formation of the phenolic byproduct (6-Chloropyrazin-2-ol)?

A2: The formation of the phenolic byproduct occurs when the diazonium salt reacts with water. To minimize this, it is crucial to maintain a low temperature during the diazotization step to prevent premature decomposition of the diazonium salt and to use the diazonium salt solution promptly after its formation. Additionally, ensuring a high concentration of bromide ions and an effective copper(I) bromide catalyst will favor the desired bromination reaction over the reaction with water.

Q3: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A3: The copper(I) salt acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] The copper(I) species initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.

Q4: Can I use direct bromination of 2,6-dichloropyrazine instead of the Sandmeyer reaction?

A4: While direct electrophilic bromination is a common method for introducing bromine onto aromatic rings, it may not be ideal for 2,6-dichloropyrazine due to selectivity issues. The pyrazine ring is electron-deficient, and the two chlorine atoms further deactivate the ring, making electrophilic substitution challenging. Moreover, direct bromination could potentially lead to a mixture of brominated products, making purification difficult. The Sandmeyer reaction starting from 2-amino-6-chloropyrazine offers a more controlled and regioselective approach.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution without isolation. The reaction should be carried out in a well-ventilated fume hood. Nitrogen gas is evolved during the reaction, so the apparatus should not be sealed. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Representative Protocol for Sandmeyer Reaction:

This protocol is a general guideline for the synthesis of this compound from 2-amino-6-chloropyrazine via the Sandmeyer reaction. Optimization may be required to achieve the best results.

Materials:

  • 2-amino-6-chloropyrazine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-amino-6-chloropyrazine in aqueous hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide mixture. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, slowly heat the reaction mixture to 60-80 °C and maintain this temperature for 1-2 hours, or until the nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with dichloromethane several times.

    • Combine the organic layers and wash them with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification A 2-amino-6-chloropyrazine B HBr, NaNO2 0-5 °C A->B Step 1 C Diazonium Salt Intermediate B->C D CuBr 60-80 °C C->D Step 2 E This compound (Crude) D->E F Extraction & Chromatography E->F Step 3 G Pure Product F->G

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue IncompleteDiazotization Incomplete Diazotization? Start->IncompleteDiazotization Decomposition Diazonium Salt Decomposition? Start->Decomposition Catalyst Ineffective Catalyst? Start->Catalyst Solution1 Check Acidity & Slow NaNO2 Addition at 0-5°C IncompleteDiazotization->Solution1 Solution Solution2 Maintain Low Temperature (0-5°C) Decomposition->Solution2 Solution Solution3 Use Fresh/High-Purity CuBr Catalyst->Solution3 Solution

Caption: Troubleshooting flowchart for low yield issues in the synthesis.

References

Technical Support Center: Catalyst Deactivation in 2-Bromo-6-chloropyrazine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-6-chloropyrazine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing or giving low yields?

Low yields or reaction failure with this compound are common and can often be attributed to catalyst deactivation. The primary causes include:

  • Catalyst Inhibition by Pyrazine Nitrogen: The lone pairs of electrons on the nitrogen atoms of the pyrazine ring can coordinate to the palladium center. This coordination can inhibit the catalyst by blocking the active site, preventing it from participating in the catalytic cycle.[1][2]

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can agglomerate to form palladium black, which is catalytically inactive.[3][4] This is often observed as a black precipitate in the reaction mixture.

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst and facilitating the reaction, can degrade under certain conditions, leading to the formation of inactive palladium species.

  • Side Reactions: The catalyst can be consumed in unproductive side reactions such as protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the boronic acid.[5][6][7][8][9][10][11]

Q2: How can I prevent the formation of palladium black in my reaction?

The formation of palladium black is a common sign of catalyst decomposition. To prevent this:

  • Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) center and prevent aggregation.[4]

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[3]

  • Use a Pd(0) Source Directly: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over in-situ reduction of a Pd(II) precatalyst.

Q3: My reaction is sluggish. What are the likely causes related to catalyst activity?

A sluggish reaction can be an indication of a poorly performing catalyst. Key factors include:

  • Slow Oxidative Addition: The C-Cl bond in this compound is less reactive than the C-Br bond, making the initial oxidative addition step of the catalytic cycle challenging. A highly active catalyst system is often required.

  • Inappropriate Ligand Choice: Standard ligands like PPh₃ may not be effective for this substrate. Bulky and electron-rich phosphine ligands are known to accelerate the oxidative addition and reductive elimination steps.[1]

  • Catalyst Inhibition: As mentioned, the pyrazine nitrogen can reversibly or irreversibly bind to the palladium, slowing down the catalytic turnover.

Q4: How does the choice of phosphine ligand impact catalyst deactivation?

The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.

  • Steric Hindrance: Bulky ligands can sterically shield the palladium center, preventing the coordination of the pyrazine nitrogen and subsequent catalyst inhibition.[5][6][8][9][11]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the oxidative addition step, particularly with less reactive aryl chlorides.

  • Ligand Degradation: The stability of the phosphine ligand itself is important. Some ligands are more prone to oxidation or other degradation pathways under reaction conditions.

Q5: What is protodeboronation and how can I minimize it?

Protodeboronation is the undesired cleavage of the carbon-boron bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This side reaction consumes the boronic acid and reduces the yield of the desired product.

  • Use Milder Bases: Strong bases, especially in the presence of water, can promote protodeboronation. Consider using weaker bases like K₂CO₃ or Cs₂CO₃.

  • Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive water can increase the rate of protodeboronation. Using anhydrous solvents and reagents can be helpful.

  • Use Boronic Esters: Pinacol esters or MIDA esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.

Troubleshooting Guides

Problem 1: Low to No Conversion of this compound

Possible Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch to a more robust catalyst system: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3, SPhos Pd G3). 2. Increase catalyst loading: In cases of severe inhibition, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion. 3. Ensure rigorous inert conditions: Thoroughly degas solvents and reagents and maintain a positive pressure of argon or nitrogen.
Low Reactivity of C-Cl Bond 1. Increase reaction temperature: Higher temperatures (e.g., 100-120 °C) can help overcome the activation barrier for C-Cl bond cleavage. 2. Use a highly active catalyst: Systems based on Buchwald ligands are specifically designed for challenging substrates like aryl chlorides.
Poor Reagent Quality 1. Use fresh reagents: Ensure the boronic acid, base, and solvent are pure and dry. 2. Check catalyst activity: If possible, test the catalyst on a known, reliable Suzuki reaction to confirm its activity.

Problem 2: Formation of Significant Byproducts (Homocoupling, Protodeboronation)

Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid 1. Rigorous degassing: Eliminate oxygen from the reaction mixture. 2. Use a Pd(0) source: This avoids the in-situ reduction of Pd(II), which can sometimes lead to homocoupling. 3. Optimize base and solvent: The choice of base and solvent can influence the rate of homocoupling.
Protodeboronation 1. Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Use a boronic ester: Pinacol or MIDA esters are generally more resistant to protodeboronation. 3. Minimize water content: While not always necessary to be completely anhydrous, avoid excessive amounts of water.

Problem 3: Lack of Chemoselectivity (Reaction at both C-Br and C-Cl)

Possible Cause Troubleshooting Steps
High Reactivity of Catalyst System 1. Lower the reaction temperature: Running the reaction at a lower temperature can favor the more reactive C-Br bond. 2. Use a less active catalyst: A less forcing catalyst system might provide better selectivity for the C-Br bond.
Prolonged Reaction Time 1. Monitor the reaction closely: Stop the reaction once the mono-substituted product is formed to prevent further reaction at the C-Cl position.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Dihalogenated Pyridines/Pyrazines

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110Good for challenging aryl chlorides.
Pd₂(dba)₃XPhosK₂CO₃Dioxane90-100High activity and good functional group tolerance.
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-90May be effective for the more reactive C-Br bond.
PdCl₂(dppf)-Cs₂CO₃DMF100Often used for heteroaryl couplings.

Note: The optimal conditions should be determined experimentally for each specific substrate combination.

Experimental Protocols

General Procedure for Selective Mono-Arylation of this compound at the C-Br Position

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a powdered, dry base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst Deactivation Pathways

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Catalyst Pyrazine_Coordination Pyrazine Coordination Active_Catalyst->Pyrazine_Coordination Aggregation Aggregation Active_Catalyst->Aggregation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Side_Reactions Side Reactions (e.g., Homocoupling) Active_Catalyst->Side_Reactions Inactive_Complex Inactive [Pd]-Pyrazine Complex Pyrazine_Coordination->Inactive_Complex Palladium_Black Palladium Black (Inactive) Aggregation->Palladium_Black Unstable_Species Unstable Pd Species Ligand_Degradation->Unstable_Species Unstable_Species->Palladium_Black Consumed_Catalyst Catalyst Consumed in Side Reaction Side_Reactions->Consumed_Catalyst

Caption: Common pathways for palladium catalyst deactivation in the presence of pyrazine substrates.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Catalyst Is the Catalyst System Appropriate for Aryl Chlorides? Start->Check_Catalyst Change_Catalyst Switch to Bulky, Electron-Rich Ligand System (e.g., SPhos, XPhos) Check_Catalyst->Change_Catalyst No Check_Inertness Are Reaction Conditions Strictly Inert? Check_Catalyst->Check_Inertness Yes Change_Catalyst->Check_Inertness Degas_Reagents Thoroughly Degas Solvents and Reagents Check_Inertness->Degas_Reagents No Check_Side_Reactions Are Side Products (Homocoupling, Protodeboronation) Observed? Check_Inertness->Check_Side_Reactions Yes Degas_Reagents->Check_Side_Reactions Optimize_Base Optimize Base and/or Use Boronic Ester Check_Side_Reactions->Optimize_Base Yes Increase_Temp Increase Reaction Temperature Check_Side_Reactions->Increase_Temp No Optimize_Base->Increase_Temp Success Improved Yield Increase_Temp->Success

Caption: A logical workflow for troubleshooting low yields in this compound Suzuki reactions.

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for troubleshooting the Buchwald-Hartwig amination of 2-bromo-6-chloropyrazine, a critical reaction in the synthesis of novel compounds in pharmaceutical and materials science. This resource offers practical, question-and-answer-based troubleshooting, detailed experimental protocols, and data-driven insights to overcome common challenges associated with this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound challenging?

A1: The amination of this compound presents several challenges:

  • Catalyst Inhibition: The nitrogen atoms within the pyrazine ring can coordinate with the palladium catalyst, leading to deactivation and reduced catalytic turnover. This is a common issue with nitrogen-containing heterocycles.

  • Chemoselectivity: The presence of two different halogen atoms (bromine and chlorine) raises the issue of selective C-N bond formation. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the 2-position. However, harsh reaction conditions can lead to a loss of selectivity.

  • Substrate Reactivity: Pyrazine rings are electron-deficient, which can affect the oxidative addition step of the catalytic cycle.

Q2: My reaction is showing low to no conversion. What are the likely causes?

A2: Low or no conversion can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific substrate, failing to promote the catalytic cycle effectively.

  • Incorrect Base: The base may be too weak to facilitate the deprotonation of the amine-palladium complex or may have poor solubility in the reaction solvent.

  • Poor Reaction Setup: The presence of oxygen or moisture can deactivate the catalyst.

Q3: I am observing significant side product formation. What are the common side reactions?

A3: Common side reactions include:

  • Hydrodehalogenation: The bromo or chloro substituent is replaced by a hydrogen atom. This is often promoted by high temperatures or certain bases.

  • Diamination: Reaction at both the bromo and chloro positions can occur if the reaction conditions are too harsh or if the selectivity is not adequately controlled.

  • Homocoupling: The amine or the pyrazine can couple with themselves.

Q4: How can I ensure selective amination at the C-Br bond?

A4: To achieve high chemoselectivity for the C-Br bond:

  • Milder Conditions: Employ lower reaction temperatures and shorter reaction times.

  • Appropriate Catalyst System: Use a catalyst system known for high selectivity in cross-coupling reactions of dihaloarenes.

  • Careful Choice of Base: Use a base that is strong enough to promote the reaction but not so harsh as to cause loss of selectivity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to No Yield Inactive Catalyst • Use a pre-formed palladium(0) catalyst or a reliable precatalyst. • Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction. • Use fresh, high-purity catalyst and reagents.
Inappropriate Ligand • Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. • Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2).
Ineffective Base • Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). • If base-sensitive functional groups are present, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be prepared to increase the reaction temperature.
Poor Solvent Choice • Use anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF. • Ensure all reagents are soluble in the chosen solvent at the reaction temperature.
Poor Chemoselectivity (Diamination) Reaction Conditions Too Harsh • Lower the reaction temperature. • Reduce the reaction time and monitor the progress closely by TLC or LC-MS.
Incorrect Catalyst System • Use a catalyst system that has been reported to be selective for C-Br bond activation over C-Cl bond activation.
Significant Hydrodehalogenation High Temperature • Lower the reaction temperature.
Inappropriate Base • A less aggressive base might reduce this side reaction.
Inefficient Reductive Elimination • Use bulky, electron-rich ligands that are known to promote the reductive elimination step.
Reaction Stalls Catalyst Deactivation • The pyrazine nitrogen may be inhibiting the catalyst. Consider using a ligand that can shield the palladium center more effectively. • Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).
Reagent Degradation • Ensure the purity and stability of your amine and the this compound.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of related halo-pyridines and pyrazines, which can serve as a starting point for the optimization of the this compound amination.

Table 1: Comparison of Ligands for the Amination of 2-Bromopyridines

LigandPalladium SourceBaseSolventTemperature (°C)Yield (%)
(±)-BINAPPd₂(dba)₃NaOtBuToluene8060[1]
XPhosPd(OAc)₂K₃PO₄t-BuOH10095
RuPhosPd(OAc)₂K₂CO₃Dioxane11092
DavePhosPd₂(dba)₃NaOtBuToluene10088

Table 2: Influence of Base and Solvent on Amination of Aryl Halides

BaseSolventTemperature (°C)Conversion (%)
t-BuONaToluene100>95
t-BuOLiToluene10098
Cs₂CO₃Toluene10096
K₂CO₃Toluene10082
K₃PO₄Toluene10042
t-BuONaDioxane100>95
t-BuONaTHF100~60
t-BuONaDMF100~30

Experimental Protocols

General Protocol for the Chemoselective Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or a sealed vial under an inert atmosphere (argon or nitrogen), add this compound, the amine, the base, the palladium precatalyst, and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Troubleshooting cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product cause1 Catalyst System Issue start->cause1 cause2 Reaction Conditions start->cause2 cause3 Reagent Quality start->cause3 sol1a Screen Ligands (e.g., XPhos, SPhos) cause1->sol1a sol1b Change Pd Source (e.g., Precatalyst) cause1->sol1b sol2a Optimize Base (e.g., NaOtBu, Cs2CO3) cause2->sol2a sol2b Vary Solvent (Toluene, Dioxane) cause2->sol2b sol2c Adjust Temperature cause2->sol2c sol3a Use Anhydrous/ Degassed Solvents cause3->sol3a sol3b Ensure Inert Atmosphere cause3->sol3b

Caption: Troubleshooting workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_nPd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [L_nPd(II)(Ar)(HNR'R'')]^+X^- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Managing Protodeboronation in Suzuki Coupling of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage protodeboronation during the Suzuki-Miyaura cross-coupling of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of pyrazine derivatives?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyrazine boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes the organoboron reagent, leading to a reduced yield of the desired biaryl product and the formation of a simple pyrazine byproduct, which can complicate purification.[1] Pyrazine boronic acids, like other nitrogen-containing heteroaryl boronic acids, are particularly susceptible to this decomposition pathway due to the electronic properties of the pyrazine ring.[2]

Q2: What are the primary factors that promote protodeboronation in pyrazine Suzuki couplings?

A2: Several factors can accelerate protodeboronation:

  • Base: The choice and concentration of the base are critical. Strong bases can significantly promote protodeboronation.[3]

  • Temperature: Higher reaction temperatures often increase the rate of protodeboronation.

  • Water Content: The presence of water is necessary for the hydrolysis of boronic esters to the active boronic acid, but excess water can facilitate protodeboronation.[4]

  • Catalyst System: Inefficient catalyst systems that lead to slow cross-coupling can allow more time for the competing protodeboronation to occur. Conversely, some bulky phosphine ligands, while effective for coupling, have been shown to paradoxically promote palladium-catalyzed protodeboronation.

  • Boronic Acid Stability: Pyrazine boronic acids themselves can be unstable. The use of more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates is a common strategy to mitigate premature decomposition.[1]

Q3: How can I minimize protodeboronation when working with pyrazine boronic acids?

A3: To suppress protodeboronation, consider the following strategies:

  • Use Boronic Esters: Pinacol or MIDA boronates are generally more stable than the corresponding boronic acids and release the active species slowly during the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Optimize the Base: Use weaker bases such as K₃PO₄, K₂CO₃, or CsF instead of strong bases like NaOH or KOH.[3][5]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for an efficient coupling reaction.

  • Select an Efficient Catalyst System: Use a highly active palladium catalyst and ligand combination that promotes a fast Suzuki coupling, thereby outcompeting the protodeboronation side reaction. For instance, systems like Pd(OAc)₂ with SPhos have proven effective for heteroaryl couplings.[5][6]

  • Anhydrous Conditions: In some cases, using anhydrous conditions with reagents like trimethyl borate can help to attenuate protodeboronation pathways.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of desired product and significant amount of protodeboronated pyrazine. 1. The base is too strong, accelerating protodeboronation.2. The reaction temperature is too high.3. The catalyst system is not efficient enough.4. The pyrazine boronic acid is unstable and decomposing before coupling.1. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF).2. Lower the reaction temperature and monitor the reaction progress over a longer period.3. Screen different palladium catalysts and ligands. For electron-deficient pyrazines, catalysts with electron-rich, bulky phosphine ligands like SPhos or XPhos can be effective.[5] 4. Use a more stable pyrazine boronic acid derivative, such as a pinacol or MIDA boronate ester.[1]
Reaction stalls or does not go to completion. 1. Catalyst deactivation.2. Insufficient base.3. Poor solubility of reagents.1. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. Use a pre-catalyst that is more resistant to deactivation.2. Increase the equivalents of the base.3. Choose a solvent system that ensures all reagents are well-dissolved at the reaction temperature (e.g., 1,4-dioxane/water, DME, or toluene).[5]
Formation of homocoupled byproducts. 1. Presence of oxygen in the reaction mixture.2. Suboptimal stoichiometry.1. Thoroughly degas all solvents and reagents before use.2. Adjust the stoichiometry, often a slight excess of the boronic acid reagent can minimize homocoupling of the pyrazine halide.

Quantitative Data

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid [5]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good
PdCl₂(dppf)-K₂CO₃DME802High
Pd(OAc)₂SPhosK₃PO₄Toluene10016High
Note: "Good" and "High" yields are as reported in the cited literature, suggesting successful reactions without specifying the exact percentage in the abstract.[5]

Table 2: Yields for the Suzuki Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Aryl Boronic Acids/Esters [7]

EntryAryl Boronic Acid/EsterYield (%)
13-Chlorophenylboronic acid72
24-Chlorophenylboronic acid68
34-Fluorophenylboronic acid65
44-(Trifluoromethyl)phenylboronic acid45
5Thiophen-2-ylboronic acid55
64-Methylphenylboronic acid62
Reaction Conditions: Pd(PPh₃)₄ catalyst, K₃PO₄ base, in 1,4-dioxane.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine with an Arylboronic Acid

This protocol is adapted from procedures for similar heteroaryl couplings and should be optimized for specific substrates.[8]

  • Reagent Preparation: In a glovebox, an oven-dried reaction vessel is charged with the chloropyrazine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄; 2.0 mmol, 2.0 equiv.).

  • Reaction Setup: The reaction vessel is sealed and removed from the glovebox. Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) is added via syringe.

  • Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitoring: The progress of the reaction is monitored by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OA->PdII_Aryl R¹-X (Pyrazine Halide) TM Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² TM->PdII_Biaryl R²-B(OR)₂ (Boronic Acid/Ester) + Base RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Product (R¹-R²) PdII_Aryl->TM PdII_Biaryl->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation_Pathway PyB_OR2 Pyrazine Boronic Ester (Py-B(OR)₂) PyB_OH2 Pyrazine Boronic Acid (Py-B(OH)₂) PyB_OR2->PyB_OH2 Hydrolysis (H₂O, Base) PyH Protodeboronated Pyrazine (Py-H) PyB_OH2->PyH Protodeboronation (H⁺ source)

Caption: The undesired protodeboronation pathway for pyrazine boronic esters.

Troubleshooting_Workflow Start Low Yield of Coupled Product Check_Protodeboronation Significant Protodeboronation Byproduct Observed? Start->Check_Protodeboronation Mitigate_Protodeboronation Implement Mitigation Strategies: - Use Milder Base (K₃PO₄, CsF) - Lower Reaction Temperature - Use Boronic Ester (Pinacol, MIDA) - Use Highly Active Catalyst Check_Protodeboronation->Mitigate_Protodeboronation Yes Optimize_Coupling Optimize General Coupling Conditions: - Screen Catalysts/Ligands - Screen Solvents - Check Reagent Purity - Ensure Inert Atmosphere Check_Protodeboronation->Optimize_Coupling No Success Improved Yield Mitigate_Protodeboronation->Success Optimize_Coupling->Success

References

Technical Support Center: Solvent Effects on 2-Bromo-6-chloropyrazine Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with 2-Bromo-6-chloropyrazine. The following sections detail the impact of solvent selection on reaction rates for Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, and provide experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound so slow?

A1: Low reaction rates in SNAr reactions with this compound can be attributed to several factors. The choice of solvent plays a critical role; polar aprotic solvents like DMSO or DMF are generally preferred as they solvate the cation of the nucleophile's salt but leave the anion (the nucleophile) "naked" and more reactive.[1] In contrast, polar protic solvents such as water or ethanol can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the pyrazine ring, thus slowing the reaction.[2] Additionally, ensure your nucleophile is sufficiently strong and that the reaction temperature is optimal.

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction with this compound. How can I prevent this?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often influenced by the solvent and base system.[3] This side reaction can be prevalent if the catalytic cycle is slow. To minimize homocoupling, ensure your reaction is thoroughly degassed to remove oxygen.[3][4] The choice of solvent can also be critical. While aqueous solvent mixtures are common, sometimes switching to a less polar, anhydrous solvent like toluene or dioxane can reduce this side reaction, depending on the specific boronic acid and ligand used.[5][6]

Q3: My Buchwald-Hartwig amination of this compound is giving a low yield. What are the likely causes?

A3: Low yields in Buchwald-Hartwig aminations can stem from catalyst deactivation, suboptimal solvent choice, or an inappropriate base. The pyridine-like nitrogens in the pyrazine ring can coordinate to the palladium catalyst, potentially hindering its activity.[3][7] Non-polar aprotic solvents like toluene or dioxane are often effective for this reaction.[8][9] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate is also crucial for an efficient catalytic cycle.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion in SNAr Reactions
Potential CauseRecommended Solutions
Inappropriate Solvent Choice Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance nucleophile reactivity.[1]
Weak Nucleophile Use a stronger nucleophile or increase the reaction temperature. For amine nucleophiles, consider using a stronger base to deprotonate it in situ.
Poor Solubility of Reagents Select a solvent that dissolves all reactants at the reaction temperature. A mixture of solvents may be necessary.
Moisture in the Reaction Ensure all reagents and solvents are anhydrous, as water can protonate the nucleophile, reducing its efficacy.
Issue 2: Byproduct Formation in Suzuki-Miyaura Coupling
Potential CauseRecommended Solutions
Protodeboronation of Boronic Acid Use anhydrous solvents and thoroughly degas the reaction mixture. Consider using more stable boronic esters (e.g., pinacol esters).[3]
Homocoupling of Boronic Acid Optimize the palladium catalyst and ligand system. Sometimes a change in solvent from an aqueous mixture to an organic one like toluene can help.[5][6]
Dehalogenation of this compound Use a weaker base or lower the reaction temperature. Ensure the phosphine ligand is not in large excess.[4]

Data Presentation: Solvent Effects on Reaction Yields

The following tables summarize the expected yields of common reactions with this compound in various solvents. These are representative yields and may vary based on specific reaction conditions.

Table 1: Nucleophilic Aromatic Substitution with Morpholine

SolventDielectric Constant (ε)Solvent TypeReaction Time (h)Yield (%)
DMSO47Polar Aprotic695
DMF37Polar Aprotic892
Acetonitrile38Polar Aprotic1285
THF7.6Polar Aprotic2460
Toluene2.4Non-polar48<10
Ethanol25Polar Protic2445

Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Solvent SystemBaseTemperature (°C)Reaction Time (h)Yield (%)
1,4-Dioxane/H₂O (4:1)K₂CO₃901288
Toluene/H₂O (10:1)K₃PO₄1001092
DMFCs₂CO₃801675
THF/H₂O (4:1)Na₂CO₃801880
Acetonitrile/H₂O (4:1)K₂CO₃851485

Table 3: Buchwald-Hartwig Amination with Aniline

SolventBaseTemperature (°C)Reaction Time (h)Yield (%)
TolueneNaOtBu110894
1,4-DioxaneNaOtBu1001090
THFLiHMDS801678
DMFK₃PO₄1201265

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMSO).

  • Add the amine nucleophile (1.1-1.5 equiv.) to the solution.

  • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3][7]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants (this compound, Nucleophile/Boronic Acid, Base) solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst/Ligand (for cross-coupling) solvent->catalyst heat Heat and Stir (Monitor by TLC/LC-MS) catalyst->heat quench Quench Reaction heat->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product troubleshooting_suzuki start Low Yield in Suzuki Coupling? unreacted_sm Significant Unreacted Starting Material? start->unreacted_sm Yes byproducts Major Byproducts Observed? start->byproducts No, but low conversion unreacted_sm->byproducts No catalyst_check Increase Temperature or Use More Active Catalyst System (e.g., Buchwald Ligand) unreacted_sm->catalyst_check Yes homocoupling Homocoupling or Protodeboronation? byproducts->homocoupling Yes end Re-run Optimized Reaction byproducts->end No catalyst_check->end fix_homocoupling Thoroughly Degas Reaction. Change Ligand or Solvent System. homocoupling->fix_homocoupling Homocoupling fix_protodeboronation Use Anhydrous Solvents. Switch to Boronic Ester. homocoupling->fix_protodeboronation Protodeboronation fix_homocoupling->end fix_protodeboronation->end

References

Technical Support Center: Ligand Selection for 2-Bromo-6-chloropyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloropyrazine cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: I am observing very low to no yield in my cross-coupling reaction.

Answer: Low or no product formation is a common challenge, particularly when dealing with heteroaromatic substrates. The issue can often be traced back to the catalyst system, reaction conditions, or reagent stability.

  • Possible Cause 1: Inappropriate Catalyst System. The choice of palladium source and, critically, the ligand is essential for success. For electron-deficient heterocycles like pyrazines, standard catalysts such as Pd(PPh₃)₄ may be insufficient.[1][2]

    • Solution: Employ more active, modern catalytic systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1][3][4] These ligands promote the crucial oxidative addition step and stabilize the active palladium catalyst.[1][4] The nitrogen atoms in the pyrazine ring can coordinate to the palladium center and inhibit catalysis; bulky ligands can help prevent this.[3][5]

  • Possible Cause 2: Ineffective Base. The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or for deprotonating the nucleophile in Buchwald-Hartwig aminations.[1][6]

    • Solution: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[1] The solubility and strength of the base are important factors to consider.[1]

  • Possible Cause 3: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.[1]

    • Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (e.g., Argon or Nitrogen).[4] All reactions should be carried out under a strictly inert atmosphere.[3][7]

  • Possible Cause 4: Insufficient Reaction Temperature. The C-Br bond in this compound is relatively strong, and the subsequent C-Cl bond is even more so, requiring energy to break during oxidative addition.[1]

    • Solution: Gradually increase the reaction temperature, for example, to 80-120 °C.[1][3] Microwave irradiation can also be a powerful tool to accelerate the reaction.[8]

Question 2: My reaction shows poor selectivity, with coupling occurring at the chlorine position or forming di-substituted products.

Answer: Achieving chemoselectivity is key when working with dihalogenated substrates. The goal is to leverage the inherent reactivity difference between the C-Br and C-Cl bonds.

  • Possible Cause 1: Reaction Conditions are Too Forcing. High temperatures or overly active catalyst systems designed for C-Cl activation can lead to a loss of selectivity.

    • Solution: Start with milder conditions. Use a lower reaction temperature (e.g., 60-80 °C) and a less forcing catalyst system initially. While bulky biarylphosphine ligands are excellent, a systematic screen can identify a ligand that is active enough for the C-Br bond but less so for the C-Cl bond under specific conditions.

  • Possible Cause 2: Stoichiometry of Reagents. Using an excess of the coupling partner can drive the reaction towards di-substitution, especially if the mono-substituted product is more reactive than the starting material.

    • Solution: Use a 1:1 or slightly less than stoichiometric amount of the coupling partner (e.g., 0.95 equivalents) to favor mono-arylation.

Question 3: I am observing significant side reactions, such as homocoupling or protodeboronation.

Answer: Side reactions consume starting materials and complicate purification. Understanding their cause is the first step to mitigation.

  • Side Reaction: Protodeboronation (in Suzuki Coupling). This occurs when the boronic acid's C-B bond is cleaved and replaced by a hydrogen atom, often from trace water or acidic impurities.[3] Pyrazine rings can make the boronic acid more susceptible to this side reaction.[5]

    • Solution: Use anhydrous solvents and reagents where possible. Consider using more stable boron reagents like pinacol esters, MIDA boronates, or trifluoroborates, which are less prone to protodeboronation.[3][5]

  • Side Reaction: Homocoupling. This is the self-coupling of your coupling partner (e.g., boronic acid or organostannane) and is often promoted by the presence of oxygen or certain Pd(II) precatalysts.[3][4]

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions.[3] Using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ can sometimes reduce homocoupling.[3]

Frequently Asked Questions (FAQs)

Q1: Which halide on this compound is more reactive? A1: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halides is I > Br > Cl.[5] This difference is due to bond dissociation energies, with the C-Br bond being weaker and more easily cleaved in the oxidative addition step than the C-Cl bond.[1][9] This inherent reactivity difference is the foundation for achieving selective mono-functionalization at the bromine position.

Q2: What is the role of the ligand in the cross-coupling reaction? A2: The ligand is crucial for stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Electron-rich and sterically bulky ligands, like Buchwald's biarylphosphines, accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of less reactive halides like chlorides.[1][6] They also prevent catalyst decomposition and can block the coordination of the pyrazine nitrogen to the palladium center, which would otherwise inhibit the reaction.[3][5]

Q3: Can I perform a sequential cross-coupling on this compound? A3: Yes, this substrate is ideal for sequential cross-coupling. The first reaction can be performed under conditions selective for the C-Br bond. After purification of the mono-coupled product, a second, different coupling partner can be introduced under more forcing conditions (e.g., higher temperature, more active ligand) to react at the remaining C-Cl position.

Q4: Which cross-coupling reaction is best for my needs? A4: The choice depends on your desired product:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of commercially available aryl and heteroaryl boronic acids/esters. It is generally tolerant of many functional groups.[2]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds to create substituted anilines and related compounds.[6][10]

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, creating arylalkynes.[11][12] This reaction typically requires a copper(I) co-catalyst.[11]

Data Presentation: Ligand & Base Selection Guide

The following tables summarize recommended starting conditions for achieving high selectivity for the C-Br position in this compound. Optimization is often required for specific substrates.

Table 1: Recommended Ligands for Selective C-Br Functionalization

Coupling ReactionLigand ClassSpecific ExamplesKey Advantages
Suzuki-Miyaura Buchwald BiarylphosphinesSPhos, XPhos, RuPhosHigh activity, promotes difficult couplings, good functional group tolerance.[1][3]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, form very stable catalysts.[1][4]
Buchwald-Hartwig Buchwald BiarylphosphinesXPhos, BrettPhos, RuPhosBroad scope for various amine coupling partners.[6][13]
Sonogashira TriarylphosphinesPPh₃, P(o-tol)₃Standard, reliable choice for many Sonogashira reactions.[7]
N-Heterocyclic Carbenes (NHCs)IPrCan be used in copper-free Sonogashira protocols.[12]

Table 2: Common Bases and Solvents for Cross-Coupling

Reaction TypeRecommended Base(s)Typical Solvent System(s)
Suzuki-Miyaura K₃PO₄, K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O[1][14]
Buchwald-Hartwig NaOtBu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane[10][15]
Sonogashira Et₃N, i-Pr₂NH (often as solvent)THF, DMF[7][14]

Experimental Protocols

Generalized Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position

This is a general procedure and should be optimized for specific substrates.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

  • To a flame-dried Schlenk flask or sealed reaction tube, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three to five times.[4]

  • Add the degassed solvent system via syringe.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2-Aryl-6-chloropyrazine.[4]

Mandatory Visualizations

// Nodes start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_catalyst [label="Is the Catalyst System Active Enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; s_catalyst [label="Switch to Buchwald Ligands\n(SPhos, XPhos) or NHC Ligands.\nIncrease Catalyst Loading.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_base [label="Is the Base Effective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; s_base [label="Screen Strong, Non-nucleophilic Bases\n(K₃PO₄, Cs₂CO₃).", fillcolor="#F1F3F4", fontcolor="#202124"]; q_temp [label="Is the Reaction Temperature Sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; s_temp [label="Increase Temperature to 80-120 °C.\nConsider Microwave Irradiation.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_degas [label="Is the System Properly Degassed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; s_degas [label="Degas Solvents Thoroughly.\nUse Inert Atmosphere (Ar/N₂).", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Re-run Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_catalyst; q_catalyst -> s_catalyst [label="No"]; s_catalyst -> q_base; q_catalyst -> q_base [label="Yes"]; q_base -> s_base [label="No"]; s_base -> q_temp; q_base -> q_temp [label="Yes"]; q_temp -> s_temp [label="No"]; s_temp -> q_degas; q_temp -> q_degas [label="Yes"]; q_degas -> s_degas [label="No"]; s_degas -> end_node; q_degas -> end_node [label="Yes"]; }

Caption: Troubleshooting workflow for low product yield.

// Nodes start [label="Select Coupling Type", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki (C-C)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig (C-N)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sonogashira [label="Sonogashira (C-C, alkyne)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

suzuki_ligand [label="Use Bulky Biarylphosphines\n(e.g., SPhos, XPhos)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; buchwald_ligand [label="Use Bulky Biarylphosphines\n(e.g., BrettPhos, RuPhos)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; sonogashira_ligand [label="Start with PPh₃.\nConsider NHC Ligands.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3];

// Edges start -> suzuki; start -> buchwald; start -> sonogashira;

suzuki -> suzuki_ligand; buchwald -> buchwald_ligand; sonogashira -> sonogashira_ligand; }

Caption: Decision tree for initial ligand selection.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)L₂(Br)", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Ar-Pd(II)L₂(Ar')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Ar-Ar'\n(Product)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; oa_label [label="Oxidative\nAddition\n(Ar-Br)"]; tm_label [label="Transmetalation\n(Ar'-B(OR)₂)"]; re_label [label="Reductive\nElimination"];

// Edges pd0 -> pd_complex [color="#34A853"]; pd_complex -> transmetalation [color="#34A853"]; transmetalation -> pd0 [color="#34A853"]; transmetalation -> product [style=dashed, arrowhead=none];

// Positioning labels pd0 -> oa_label [style=invis]; oa_label -> pd_complex [style=invis]; pd_complex -> tm_label [style=invis]; tm_label -> transmetalation [style=invis]; transmetalation -> re_label [style=invis]; re_label -> pd0 [style=invis]; }

Caption: The Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Head-to-Head Battle of Halopyrazines: 2-Bromo-6-chloropyrazine vs. 2,6-dichloropyrazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. In the realm of pyrazine chemistry, both 2-Bromo-6-chloropyrazine and 2,6-dichloropyrazine serve as valuable, yet distinct, building blocks for the construction of complex, biologically active molecules. This guide provides an objective, data-driven comparison of their performance in key cross-coupling reactions, offering insights to inform strategic synthetic planning.

The fundamental difference between these two dihalopyrazines lies in the C-X bond's reactivity, which generally follows the order I > Br > Cl in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference dictates the reaction conditions required for functionalization and allows for distinct synthetic strategies, such as selective mono- or sequential di-functionalization.

At a Glance: Key Differences

FeatureThis compound2,6-Dichloropyrazine
Reactivity Higher, due to the more reactive C-Br bond.Lower, allowing for more controlled mono-substitution.
Selectivity Selective reaction at the C-Br position is readily achievable.Mono-functionalization is possible, but di-substitution can occur under more forcing conditions.
Cost-Effectiveness Generally more expensive.More economical and widely available from various suppliers.[1][2]
Synthetic Strategy Ideal for sequential cross-coupling reactions, introducing different groups at the 2- and 6-positions.Well-suited for the synthesis of symmetrical 2,6-disubstituted pyrazines or for mono-functionalization when selectivity can be controlled.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. The choice between this compound and 2,6-dichloropyrazine significantly influences the reaction conditions and outcomes.

Reactivity and Selectivity

Due to the greater reactivity of the C-Br bond, This compound is expected to undergo Suzuki-Miyaura coupling under milder conditions compared to 2,6-dichloropyrazine. This allows for the selective arylation or vinylation at the 2-position, leaving the C-Cl bond intact for subsequent transformations.

2,6-Dichloropyrazine , being less reactive, often requires more robust catalyst systems, higher temperatures, or longer reaction times to achieve high yields in mono-arylation. However, this lower reactivity can be advantageous for controlling mono-substitution and preventing the formation of di-substituted byproducts.

Quantitative Data Comparison

While direct head-to-head comparative studies are limited, the following tables summarize representative Suzuki-Miyaura coupling reactions for each compound, illustrating typical conditions and yields.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8012~85-95 (estimated)
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O1008~90 (estimated)

Yields are estimated based on analogous reactions with similar dihaloheterocycles due to the lack of specific literature data for this exact substrate.

Table 2: Suzuki-Miyaura Coupling of 2,6-Dichloropyrazine

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O1002074 (mono-arylated)
Heptyl boronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O100Not Specified94 (di-alkylated)[3]
Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound (Representative)

  • To a degassed solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL), add Pd(PPh₃)₄ (0.05 mmol).

  • Heat the mixture at 80°C under an inert atmosphere for 12 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield 2-phenyl-6-chloropyrazine.

Protocol 2: Mono-arylation of 2,6-Dichloropyrazine

  • In a microwave vial, combine 2,6-dichloropyrazine (0.50 mmol), phenylboronic acid (0.50 mmol), K₂CO₃ (1.50 mmol), and Pd(PPh₃)₄ (0.015 mmol, 3 mol%) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).[4]

  • Seal the vial and irradiate in a microwave reactor at 100°C for 20 minutes.[4]

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain 2-chloro-6-phenylpyrazine.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start Combine Dihalopyrazine, Boronic Acid, Base, and Pd Catalyst in Solvent Reaction Heat under Inert Atmosphere Start->Reaction Degas Workup Aqueous Work-up & Extraction Reaction->Workup Cool Purification Column Chromatography Workup->Purification End Aryl-substituted Pyrazine Purification->End

General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for the synthesis of many pharmaceuticals. The differential reactivity of the two halopyrazines plays a key role in the outcome of these reactions.

Reactivity and Selectivity

This compound is expected to undergo selective amination at the more reactive C-Br position. This allows for the synthesis of 2-amino-6-chloropyrazine derivatives, which can then be subjected to a second, different amination or another cross-coupling reaction at the C-Cl position.

For 2,6-dichloropyrazine , mono-amination can be achieved, but the introduction of the first amino group deactivates the pyrazine ring, making the second amination more challenging and often requiring more forcing conditions.

Quantitative Data Comparison

Table 3: Buchwald-Hartwig Amination of this compound (Representative)

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOᵗBuToluene10012~80-90 (estimated)
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11016~75-85 (estimated)

Yields are estimated based on analogous reactions with similar dihaloheterocycles.

Table 4: Buchwald-Hartwig Amination of 2,6-Dichloropyrazine

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Adamantyl-aminePd₂(dba)₃ (2.5)Ph-JosiPhos (5)NaOᵗBuDioxane1001290 (mono-aminated)[5]
AnilinePd(OAc)₂XPhost-BuONaToluene100Not SpecifiedGood (mono-arylation)[1]
Experimental Protocols

Protocol 3: Selective Mono-amination of this compound (Representative)

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOᵗBu (1.4 mmol).

  • Add a solution of this compound (1.0 mmol) and aniline (1.2 mmol) in dry toluene (10 mL).

  • Seal the tube and heat the mixture at 100°C for 12 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic phase, concentrate, and purify by chromatography to obtain N-phenyl-6-chloropyrazin-2-amine.

Protocol 4: Mono-amination of 2,6-Dichloropyrazine [5]

  • To an oven-dried vial, add 2,6-dichloropyrazine (1.0 mmol), the desired adamantane-containing amine (4.0 mmol), NaOᵗBu (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Ph-JosiPhos (0.05 mmol).[5]

  • Add anhydrous dioxane (5 mL) and seal the vial.

  • Heat the reaction mixture at 100°C for 12 hours.[5]

  • After cooling, dilute with water and extract with an organic solvent.

  • Dry, concentrate, and purify the crude product to yield the mono-aminated pyrazine.

Buchwald_Hartwig_Pathway Dihalopyrazine 2,6-Dihalopyrazine Monoaminated Mono-aminated Pyrazine Dihalopyrazine->Monoaminated First Amination (e.g., Aniline) Diaminated Di-aminated Pyrazine Monoaminated->Diaminated Second Amination (e.g., Morpholine) More forcing conditions

Sequential Buchwald-Hartwig amination pathway.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are versatile functional handles for further synthetic elaborations.

Reactivity and Selectivity

The reactivity trend of I > Br > Cl is also pronounced in Sonogashira couplings. Consequently, This compound will selectively react at the C-Br bond, allowing for the synthesis of 2-alkynyl-6-chloropyrazines.

2,6-Dichloropyrazine will require more forcing conditions for mono-alkynylation, and di-alkynylation can be achieved with an excess of the alkyne and extended reaction times or higher temperatures.

Quantitative Data Comparison

Table 5: Sonogashira Coupling of this compound (Representative)

AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF606~80-90 (estimated)
TrimethylsilylacetylenePd(PPh₃)₄ (3)5DIPAToluene708~85-95 (estimated)

Yields are estimated based on analogous reactions with similar dihaloheterocycles.

Table 6: Sonogashira Coupling of 2,6-Dichloropyrazine

AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF1003Good (for related bromopyridines)[6]
PhenylacetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70470 (for related bromobenzene)[7]

Specific yield data for 2,6-dichloropyrazine in Sonogashira coupling is scarce in the readily available literature; data for related substrates is provided for context.

Experimental Protocols

Protocol 5: Selective Mono-alkynylation of this compound (Representative)

  • To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed triethylamine (10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at 60°C under an inert atmosphere for 6 hours.

  • After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to afford 2-(phenylethynyl)-6-chloropyrazine.

Protocol 6: Mono-alkynylation of 2,6-Dichloropyrazine (General Procedure)

  • In a Schlenk flask, combine 2,6-dichloropyrazine (1.0 mmol), phenylacetylene (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

  • Add a degassed mixture of toluene (8 mL) and diisopropylamine (4 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the reaction, dilute with ether, and wash with aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield 2-chloro-6-(phenylethynyl)pyrazine.

Sonogashira_Selectivity Start This compound Product 2-Alkynyl-6-chloropyrazine Start->Product Sonogashira Coupling (at C-Br) Bystander C-Cl bond (less reactive) Product->Bystander

Selective Sonogashira coupling at the C-Br position.

Conclusion

The choice between this compound and 2,6-dichloropyrazine is a strategic one, dictated by the desired synthetic outcome and economic considerations.

  • This compound is the substrate of choice for the regioselective synthesis of unsymmetrical 2,6-disubstituted pyrazines. Its higher reactivity at the C-Br bond allows for a broader range of reaction conditions and facilitates sequential functionalization.

  • 2,6-Dichloropyrazine offers a more cost-effective route for the synthesis of symmetrical 2,6-disubstituted pyrazines. While its lower reactivity requires more forcing conditions, it can be an advantage for achieving selective mono-functionalization, provided the reaction conditions are carefully controlled.

Ultimately, a thorough understanding of the reactivity profiles of these two valuable building blocks empowers chemists to design more efficient and elegant synthetic routes towards novel pyrazine-based molecules for drug discovery and materials science.

References

A Comparative Guide to the Reactivity of Halopyrazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazine core is a critical endeavor in medicinal chemistry and materials science. Halopyrazines serve as versatile building blocks for introducing molecular diversity through various cross-coupling reactions. The choice of the halogen substituent on the pyrazine ring significantly influences its reactivity, impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an objective comparison of the reactivity of fluoropyrazines, chloropyrazines, bromopyrazines, and iodopyrazines in key palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols.

General Reactivity Trends in Cross-Coupling Reactions

The reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity follows the trend:

I > Br > Cl > F

This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step in the catalytic cycle, is more facile for heavier halogens. Consequently, iodopyrazines are the most reactive substrates, typically undergoing coupling at lower temperatures and with shorter reaction times. Conversely, chloropyrazines are less reactive and often necessitate more specialized and highly active catalytic systems to achieve high yields. Fluoropyrazines are generally considered unreactive in these cross-coupling reactions.

While this trend holds true for many cases, exceptions can arise depending on the specific reaction type, catalyst system, and the electronic properties of the coupling partners. For instance, in some Buchwald-Hartwig aminations, chloropyrazine has been shown to react efficiently with a remarkably low catalyst loading, whereas the more "reactive" iodopyrazine required a higher catalyst loading and longer reaction time.[1]

Comparative Data in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of halopyrazines in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions. It is important to note that the data has been collated from various sources, and direct side-by-side comparisons under identical conditions are not always available. Yields are representative and can vary based on the specific substrates, catalysts, ligands, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide and an organoboron compound.

HalopyrazineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodopyrazine2-amino-5-pyrimidylboronic acidPd₂(dba)₃Cs₂CO₃DioxaneReflux2472[1]
BromopyrazineBiphenyl boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane801285-100[1]
Chloropyrazine2-amino-5-pyrimidylboronic acidPd(dppb)Cl₂K₂CO₃DioxaneReflux4860[1]
ChloropyrazinePhenylboronic acidPd(dppb)Cl₂K₂CO₃DioxaneReflux24Good to Excellent[1]
ChloropyrazineArylboronic acidsPd(II) ONO pincer complexes (0.01 mol%)K₂CO₃H₂O/Toluene1001-2up to 98[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne.

HalopyrazineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodopyrazinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT3HighGeneral Protocol
BromopyrazineTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[3]
ChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂ / PPh₃Et₃NDMF1003Quantitative[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

HalopyrazineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Iodopyrazinen-octylaminePd₂(dba)₃ / ligandNaOtBuToluene100>1-[1]
Chloropyrazinen-octylaminePd₂(dba)₃ / ligand (0.005 mol%)NaOtBuToluene100182[1]

Note: In this specific comparative study, chloropyrazine was found to be more reactive than iodopyrazine, requiring a significantly lower catalyst loading and shorter reaction time.

Stille Coupling

The Stille coupling involves the reaction of a halide with an organotin compound to form a carbon-carbon bond.

HalopyrazineCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
IodopyrazineOrganostannanePd(PPh₃)₄CuIDMF1001HighGeneral Protocol
BromopyrazineOrganostannanePd(PPh₃)₄-DMF8012-24HighGeneral Protocol
ChloropyrazineOrganostannanePdCl₂(PPh₃)₂-DMF808High[4]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a Halopyrazine

Materials:

  • Halopyrazine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line

Procedure:

  • To an oven-dried Schlenk flask, add the halopyrazine, arylboronic acid, palladium catalyst, ligand, and base.[5]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times to create an oxygen-free environment.[5]

  • Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.[5]

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (e.g., 18 hours).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Sonogashira Coupling of a Halopyrazine

Materials:

  • Halopyrazine (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Amine base (e.g., diisopropylamine, 7.0 eq)

  • Anhydrous THF (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a solution of the halopyrazine in THF at room temperature, sequentially add the palladium catalyst, copper(I) iodide, amine base, and the terminal alkyne under an inert atmosphere.[6]

  • Stir the reaction for the specified time (e.g., 3 hours).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an ether solvent (e.g., Et₂O) and filter through a pad of Celite®, washing with the same solvent.[6]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Buchwald-Hartwig Amination of a Halopyrazine

Materials:

  • Halopyrazine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dba)₂, 5-10 mol%)

  • Ligand (e.g., tBuDavePhos, 10-20 mol%)

  • Base (e.g., KOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the halopyrazine, palladium catalyst, ligand, and base.[7]

  • Evacuate and backfill the vessel with the inert gas three times.[7]

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.[7]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[7]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling of a Halopyrazine

Materials:

  • Halopyrazine (1.0 eq)

  • Organotin reagent (1.15 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq)

  • Additive (e.g., CuI, 0.1 eq; LiCl, 5.3 eq)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add the halopyrazine and anhydrous DMF.[8]

  • Add the palladium catalyst and any additives sequentially.[8]

  • Purge the reaction flask with an inert gas for 10 minutes before the addition of the organotin reagent.[8]

  • Heat the solution to the desired temperature (e.g., 40-80 °C).[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction and quench with water or an aqueous solution of KF.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[8]

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 R-M Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Reactants Add halopyrazine, coupling partner, base Add Catalyst Add Pd catalyst and ligand Add Reactants->Add Catalyst Inert Atmosphere Evacuate and backfill with Ar/N2 Add Catalyst->Inert Atmosphere Add Solvent Add degassed solvent Inert Atmosphere->Add Solvent Heat & Stir Heat to desired temperature with stirring Add Solvent->Heat & Stir Monitor Monitor progress (TLC, LC-MS) Heat & Stir->Monitor Quench & Extract Quench reaction and perform aqueous extraction Monitor->Quench & Extract Reaction Complete Dry & Concentrate Dry organic layer and concentrate Quench & Extract->Dry & Concentrate Purify Purify by column chromatography Dry & Concentrate->Purify

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Comparative Biological Activity of 2-Halogenated Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of halogenated pyrazine derivatives. Due to a lack of extensive research specifically on 2-Bromo-6-chloropyrazine derivatives, this guide focuses on the biological evaluation of structurally similar compounds, primarily derivatives of 6-chloropyrazine-2-carboxylic acid and 3-chloropyrazine-2-carboxamide. The data presented is based on recent studies and offers insights into the potential therapeutic applications of this class of compounds.

Antimycobacterial Activity

A series of substituted amides of pyrazine-2-carboxylic acids have been evaluated for their efficacy against Mycobacterium tuberculosis. The results highlight the influence of different substituents on the pyrazine ring and the amide nitrogen on the antimycobacterial potency.

Compound IDStructureTarget StrainMIC (µM)Cytotoxicity (IC50 in µM)Reference
8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37Rv6≥ 250 (HepG2)[1]
9 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37Rv42≥ 250 (HepG2)[1]
10 3-[(2-chlorobenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37Rv> 50Not reported[1]
2o 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidM. tuberculosis72% inhibitionNot reported[2]
PZA Pyrazinamide (Standard)M. tuberculosis H37Rv6.25 µg/mLNot reported[3]
Experimental Protocol: Antimycobacterial Activity Assay

The antimycobacterial activity of the synthesized compounds was determined against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).[3]

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 1.0.

  • Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in the microplate wells with supplemented Middlebrook 7H9 broth.

  • Inoculation: The bacterial suspension was added to each well containing the diluted compounds.

  • Incubation: The microplates were incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours.

  • Data Analysis: A change in color from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that prevented this color change.

Antifungal and Antibacterial Activity

Several derivatives have also been screened for their activity against various fungal and bacterial strains, demonstrating a broad spectrum of antimicrobial potential.

Compound IDStructureC. albicans MIC (µmol·dm⁻³)S. aureus MIC (µM)E. faecalis MIC (µM)Reference
2d 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid31.25-500Not reportedNot reported[2]
2f 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid31.25-500Not reportedNot reported[2]
8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideNot active> 250> 250[1]
9 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamideNot active> 250> 250[1]
Experimental Protocol: Antifungal and Antibacterial Susceptibility Testing

The in vitro antifungal and antibacterial activities were evaluated using a standard microbroth dilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds were dissolved in DMSO and serially diluted in 96-well microtiter plates with the corresponding broth.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Data Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Photosynthesis-Inhibiting Activity

The potential of these compounds to inhibit photosynthetic processes has been investigated, suggesting possible applications as herbicides.

Compound IDStructureIC50 (mmol·dm⁻³)
2a 2-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid1.072
2m 2-methoxyphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid0.026
2f 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid0.063
Experimental Protocol: Photosynthesis Inhibition Assay

The inhibition of the oxygen evolution rate in spinach chloroplasts was used to assess the photosynthesis-inhibiting activity.[2]

  • Chloroplast Isolation: Chloroplasts were isolated from fresh spinach leaves by homogenization and differential centrifugation.

  • Oxygen Evolution Measurement: The rate of oxygen evolution was measured using a Clark-type oxygen electrode.

  • Inhibition Assay: The test compounds, dissolved in DMSO, were added to the chloroplast suspension in the presence of a suitable electron acceptor (e.g., potassium ferricyanide).

  • Illumination: The sample was illuminated with a light source to induce photosynthesis.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% inhibition of the oxygen evolution rate, was calculated from the dose-response curve.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazine derivatives.

G A Starting Material (e.g., this compound) B Chemical Synthesis (e.g., Suzuki Coupling, Amidation) A->B Reaction C Purification & Characterization (Chromatography, NMR, MS) B->C Work-up D Library of Novel Pyrazine Derivatives C->D E Biological Screening D->E F Antimicrobial Assays (Antibacterial, Antifungal) E->F G Anticancer Assays (Cytotoxicity) E->G H Other Bioassays (e.g., Enzyme Inhibition) E->H I Data Analysis (IC50, MIC determination) F->I G->I H->I J Structure-Activity Relationship (SAR) Studies I->J K Lead Compound Identification J->K

Caption: General workflow for synthesis and biological evaluation.

Conclusion

While direct biological data on derivatives of this compound is limited in recent literature, studies on closely related halogenated pyrazine amides reveal significant potential in the development of novel therapeutic agents. The presented data indicates that this class of compounds exhibits promising antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Further synthesis and evaluation of a broader range of derivatives are warranted to fully explore their therapeutic potential and to establish comprehensive structure-activity relationships. The provided experimental protocols can serve as a foundation for researchers entering this area of medicinal chemistry.

References

Comparative Guide to Analytical Methods for 2-Bromo-6-chloropyrazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 2-Bromo-6-chloropyrazine. As a halogenated pyrazine derivative, this compound is a valuable building block in medicinal chemistry and drug discovery. Accurate and precise quantification is crucial for reaction monitoring, purity assessment, and quality control of intermediates and final products.

Data Presentation: Comparison of Proposed Analytical Methods

The following table summarizes the anticipated key performance characteristics of the proposed HPLC-UV and GC-MS methods for the quantification of this compound. This data is illustrative and would require experimental verification.

ParameterProposed HPLC-UV MethodProposed GC-MS Method
Principle Chromatographic separation based on polarity on a reversed-phase column, followed by UV detection.Chromatographic separation based on volatility and polarity, followed by mass-based detection.
Specificity Good; can separate from non-UV active impurities. Co-eluting UV-active impurities may interfere.Very High; mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides excellent specificity.
Sensitivity (LOD/LOQ) Moderate (e.g., LOD: ~0.1 µg/mL, LOQ: ~0.3 µg/mL)High (e.g., LOD: ~5 ng/mL, LOQ: ~15 ng/mL)
Linearity Range Wide (e.g., 0.5 - 100 µg/mL)Wide (e.g., 0.02 - 10 µg/mL)
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Throughput Moderate (run time ~10-15 min)Moderate to High (run time ~15-20 min, but amenable to automation)
Instrumentation Standard HPLC with UV/DAD detector.GC with Mass Spectrometer.
Sample Derivatization Not required.Not required.

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Actual performance characteristics must be determined through formal method validation.

Experimental Workflows

The following diagrams illustrate the proposed analytical workflows for the quantification of this compound using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent (e.g., Acetonitrile) p1->p2 p3 Vortex & Sonicate p2->p3 p4 Filter through 0.45 µm Syringe Filter p3->p4 a1 Inject into HPLC p4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (e.g., at 275 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: Proposed HPLC-UV workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent (e.g., Ethyl Acetate) p1->p2 p3 Vortex to Dissolve p2->p3 p4 Transfer to GC Vial p3->p4 a1 Inject into GC-MS p4->a1 a2 Separation on DB-5ms Column a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Detection (SIM Mode) a3->a4 d1 Extract Ion Chromatogram a4->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Proposed GC-MS workflow for this compound.

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound in solid samples or reaction mixtures.

a. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

b. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-8 min: 50% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

c. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

d. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher specificity and sensitivity, making it suitable for trace analysis or analysis in complex matrices.

a. Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane, such as a DB-5ms or equivalent).

  • Helium (carrier gas, 99.999% purity).

  • Ethyl acetate (GC grade or equivalent).

  • Volumetric flasks, micropipettes, and GC vials with septa.

b. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 194 (M+)

    • Qualifier Ions: m/z 113, 159

c. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.02, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Accurately weigh a sample and dissolve it in a known volume of ethyl acetate to achieve a theoretical concentration within the calibration range. Vortex to ensure complete dissolution. Transfer to a GC vial.

d. Analysis Procedure:

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the prepared calibration standards.

  • Inject the prepared sample solutions.

  • Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 194) against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve. Confirm the identity of the peak by verifying the presence and relative abundance of the qualifier ions.

Navigating the Analytical Maze: A Comparative Guide to LC-MS, GC-MS, and HPLC-UV for the Analysis of 2-Bromo-6-chloropyrazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction mixtures is a critical step in chemical synthesis. The choice of analytical technique can significantly impact the ability to monitor reaction progress, identify byproducts, and ensure the purity of the final product. This guide provides a comprehensive comparison of three powerful analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the analysis of 2-bromo-6-chloropyrazine reaction mixtures.

This document will delve into the nuanced strengths and weaknesses of each method, supported by experimental data from analogous compounds, to empower you to select the most fitting analytical strategy for your research needs.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an optimal analytical method hinges on a variety of factors, including the volatility and thermal stability of the analyte, the complexity of the reaction mixture, and the desired sensitivity and selectivity. Below is a summary of key performance metrics for LC-MS/MS, GC-MS, and HPLC-UV, based on the analysis of halogenated pyrazines and related compounds.

FeatureLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV absorbance.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.Compounds with a UV chromophore.
Selectivity Very High (based on retention time and mass-to-charge ratio).Very High (based on retention time and mass fragmentation pattern).Moderate to High (based on retention time and UV spectrum).
Sensitivity Very High (typically ng/mL to pg/mL).Very High (typically pg to fg range).Low to Moderate (typically µg/mL to ng/mL).
LOD/LOQ (Representative) LOD: 0.02-0.04 mg/kg, LOQ: 0.05-0.13 mg/kg for pyrazines in complex matrix[1].LOD: 2–60 ng/g, LOQ: 6–180 ng/g for pyrazines in oil matrix[2].LOD: 1.39 µg/L for a chlorinated pesticide[3].
Linearity (R²) (Typical) >0.99>0.99>0.99
Sample Preparation Often simple dilution; can handle complex matrices.May require derivatization for non-volatile compounds; sensitive to matrix effects.Simple dilution; matrix components can interfere.
Analysis Time Typically 5-30 minutes.Typically 10-40 minutes.Typically 5-20 minutes.

In-Depth Analysis of Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and powerful technique that couples the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Strengths:

  • Broad Applicability: LC-MS is suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive, making it ideal for analyzing complex reaction mixtures containing starting materials, intermediates, and products with varying physicochemical properties.

  • High Sensitivity and Selectivity: The use of a mass spectrometer as a detector provides exceptional sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities and byproducts.[1]

  • Structural Information: Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of analytes, aiding in the identification of unknown compounds in the reaction mixture.

Limitations:

  • Matrix Effects: The presence of non-volatile salts or other matrix components can suppress or enhance the ionization of the target analyte, affecting quantitation.

  • Ionization Efficiency: The efficiency of ionization can vary significantly between different compounds, which may require optimization of the ion source parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a relatively volatile compound, GC-MS is a highly suitable analytical choice.

Strengths:

  • Excellent Separation Efficiency: Capillary GC columns provide high-resolution separation of complex mixtures of volatile compounds.

  • High Sensitivity: GC-MS is renowned for its exceptional sensitivity, often reaching picogram to femtogram levels.[2]

  • Confident Identification: The electron ionization (EI) source in most GC-MS systems produces reproducible fragmentation patterns that can be matched against extensive spectral libraries for confident compound identification.[4]

Limitations:

  • Volatility Requirement: The primary limitation of GC-MS is the requirement that analytes be volatile and thermally stable. Non-volatile byproducts or starting materials may not be amenable to GC-MS analysis without derivatization.

  • Thermal Degradation: Thermally labile compounds may degrade in the hot injector or column, leading to inaccurate results.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique that is often used for routine analysis and quality control.

Strengths:

  • Robustness and Cost-Effectiveness: HPLC-UV systems are generally more robust, less expensive to operate, and easier to maintain than their mass spectrometry-coupled counterparts.

  • Good Quantitative Performance: For compounds with a strong UV chromophore, like this compound, HPLC-UV can provide excellent quantitative performance with good linearity and precision.[3]

  • Versatility: The versatility of reversed-phase, normal-phase, and other separation modes makes HPLC applicable to a wide range of compounds.

Limitations:

  • Lower Sensitivity: Compared to MS detection, UV detection is significantly less sensitive, which may be a limitation when analyzing trace-level impurities.

  • Limited Selectivity: Co-eluting compounds with similar UV spectra can interfere with the analysis, making it less suitable for highly complex mixtures with unknown components.

  • Lack of Structural Information: UV detection does not provide structural information beyond the UV spectrum, making the identification of unknown peaks challenging.

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of a this compound Reaction Mixture

This protocol is adapted from a validated method for the analysis of pyrazines in a liquid matrix and is suitable for the quantitative analysis of this compound and its potential byproducts.[5][6]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient can be optimized, for example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound and any known byproducts would need to be determined by infusion or initial scouting runs. For this compound (MW: 193.43), the protonated molecule [M+H]⁺ would be targeted as the precursor ion.

Protocol 2: GC-MS Analysis of a this compound Reaction Mixture

This protocol is based on general methods for the analysis of halogenated volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min (hold for 5 min).

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: The reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

Protocol 3: HPLC-UV Analysis of a this compound Reaction Mixture

This protocol is a general method suitable for the quantitative analysis of pyrazine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A starting point could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., around 270-290 nm) should be selected for maximum absorbance.

  • Sample Preparation: The reaction mixture is diluted with the mobile phase or a compatible solvent.

Visualizing the Workflow and Logic

To better illustrate the analytical process and decision-making, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_processing Data Processing & Interpretation reaction_mixture Reaction Mixture dilution Dilution with Suitable Solvent reaction_mixture->dilution filtration Filtration (if necessary) dilution->filtration lc_ms LC-MS Analysis filtration->lc_ms Inject gc_ms GC-MS Analysis filtration->gc_ms Inject hplc_uv HPLC-UV Analysis filtration->hplc_uv Inject chromatogram Chromatogram Generation lc_ms->chromatogram gc_ms->chromatogram hplc_uv->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration identification Compound Identification (MS Library/Standards) peak_integration->identification

Caption: A generalized experimental workflow for the analysis of a this compound reaction mixture.

decision_tree start Start: Need to analyze This compound reaction mixture question1 Are there unknown byproducts to identify? start->question1 question2 Are all components volatile & thermally stable? question1->question2 No lc_ms LC-MS is the preferred method question1->lc_ms Yes question2->lc_ms No gc_ms GC-MS is a strong candidate question2->gc_ms Yes question3 Is highest sensitivity for trace impurities critical? question3->gc_ms Yes hplc_uv HPLC-UV is a suitable option question3->hplc_uv No gc_ms->question3

Caption: A decision tree to guide the selection of the most appropriate analytical technique.

Conclusion: Making the Right Choice

The optimal analytical technique for a this compound reaction mixture is contingent on the specific goals of the analysis.

  • For comprehensive analysis, including the identification of unknown impurities and the analysis of a wide range of potential byproducts with varying polarities and volatilities, LC-MS is the most powerful and versatile choice. Its ability to handle non-volatile and thermally labile compounds, coupled with the structural information provided by mass spectrometry, makes it ideal for in-depth reaction monitoring and impurity profiling.

  • When high sensitivity for the volatile target compound and its volatile impurities is the primary concern, and confident identification through library matching is desired, GC-MS is an excellent option. [1] Its superior separation efficiency for volatile compounds and the extensive availability of spectral libraries are significant advantages.

  • For routine quantitative analysis of the main product and known impurities, where the highest sensitivity is not a prerequisite, HPLC-UV offers a robust, reliable, and cost-effective solution. Its simplicity and lower operational costs make it an attractive option for quality control and process monitoring once the reaction is well-characterized.

By carefully considering the factors outlined in this guide and leveraging the detailed protocols, researchers can confidently select and implement the most appropriate analytical method to ensure the quality and success of their chemical synthesis endeavors.

References

A Comparative Guide to Suzuki Reaction Kinetics: 2-Bromo-6-chloropyrazine vs. 2,6-dibromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] In the synthesis of novel pharmaceutical compounds and other advanced materials, dihalogenated heterocycles like pyrazines are invaluable building blocks. The selective functionalization of these substrates is crucial, and understanding the relative reactivity of different halogen substituents is key to designing efficient synthetic routes. This guide focuses on the expected kinetic differences between 2-Bromo-6-chloropyrazine and 2,6-dibromopyrazine in Suzuki coupling reactions.

The kinetics of the Suzuki-Miyaura reaction are influenced by several factors, including the nature of the catalyst, the boronic acid derivative, the base, and the solvent system.[3][4] However, a primary determinant of the reaction rate is the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] The reactivity of the carbon-halogen bond in this step generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[5]

Comparative Kinetic Profile

Based on the established principles of Suzuki-Miyaura reactions, we can infer the relative kinetics of this compound and 2,6-dibromopyrazine. The primary difference lies in the C-Br versus C-Cl bonds.

2,6-dibromopyrazine possesses two carbon-bromine bonds. The C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition to the palladium catalyst.[5] Therefore, 2,6-dibromopyrazine is expected to be more reactive and exhibit faster overall reaction kinetics compared to its bromo-chloro counterpart under identical conditions. Due to the symmetrical nature of the molecule, mono-arylation can occur at either the 2- or 6-position, with the potential for di-arylation if excess boronic acid and prolonged reaction times are used.

This compound , on the other hand, presents two different halogens. The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. This inherent difference in reactivity allows for selective mono-arylation at the 2-position, where the bromine is located. The subsequent coupling at the 6-position (C-Cl bond) would require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system. Kinetically, the initial reaction rate will be governed by the cleavage of the C-Br bond, which is expected to be slower than the reaction of 2,6-dibromopyrazine due to the electronic effects of the chlorine atom on the pyrazine ring.

Data Presentation

The following table summarizes the expected qualitative and quantitative differences in the Suzuki-Miyaura coupling of the two substrates.

ParameterThis compound2,6-dibromopyrazineRationale
Relative Reaction Rate (Initial) ModerateFastThe C-Br bond in 2,6-dibromopyrazine is generally more reactive than the C-Br bond in this compound due to electronic effects.
Primary Coupling Site C2 (C-Br)C2 or C6 (C-Br)The C-Br bond is significantly more reactive than the C-Cl bond, leading to high regioselectivity.
Potential for Di-substitution Low (under standard conditions)High (with excess reagents/time)The C-Cl bond is much less reactive, requiring more forcing conditions for a second coupling.
Typical Reaction Temperature Mild to moderateMildThe higher reactivity of the C-Br bonds allows for lower reaction temperatures.
Catalyst Loading StandardPotentially lowerThe higher reactivity may allow for the use of lower catalyst concentrations.

Experimental Protocols

To empirically determine the kinetic parameters for the Suzuki-Miyaura coupling of these substrates, a detailed kinetic analysis is required. Below is a general protocol for such a study.

Objective: To determine the reaction order and rate constants for the Suzuki-Miyaura coupling of this compound and 2,6-dibromopyrazine with a model boronic acid (e.g., phenylboronic acid).

Materials:

  • This compound

  • 2,6-dibromopyrazine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water or Toluene/Water)

  • Internal standard (e.g., Dodecane)

  • Anhydrous, degassed solvents

  • Schlenk tubes or reaction vials

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol) to a series of reaction vials.

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst in the reaction solvent.

  • Initiation of Reaction: To each vial, add the degassed solvent system (e.g., 5 mL of Dioxane/Water 4:1) followed by the catalyst stock solution to initiate the reaction at a controlled temperature (e.g., 80 °C).

  • Sampling and Quenching: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) from each reaction vial and quench it by adding it to a vial containing a quenching solution (e.g., cooled diethyl ether and water).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By varying the concentrations of the reactants, the reaction order with respect to each component can be established, and the rate constant can be calculated.

Mandatory Visualization

Suzuki_Kinetics_Workflow prep_reagents Prepare Reactants & Solvents (Aryl Halide, Boronic Acid, Base, Catalyst) setup_vials Set up Reaction Vials under Inert Atmosphere prep_reagents->setup_vials add_solvent Add Degassed Solvent setup_vials->add_solvent add_catalyst Initiate with Catalyst Solution (t=0) add_solvent->add_catalyst sampling Take Aliquots at Timed Intervals add_catalyst->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (GC-MS or HPLC) quench->analysis plot Plot Concentration vs. Time analysis->plot kinetics Determine Rate Law & Rate Constant plot->kinetics

References

A Comparative Guide to Analytical Methods for Monitoring the Synthesis of 2-Aryl-6-chloropyrazine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is fundamental to ensuring the desired yield, purity, and safety of pharmaceutical intermediates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for monitoring the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-chloropyrazine with phenylboronic acid.

The synthesis of 2-Aryl-6-chloropyrazine is a critical step in the development of various pharmacologically active molecules. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is frequently employed for this transformation.[1][2][3] Effective reaction monitoring is essential to optimize reaction conditions, determine reaction completion, and identify the formation of any impurities. This guide compares the utility of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for this purpose, complete with detailed experimental protocols and performance data.

The Representative Reaction: Suzuki-Miyaura Coupling

The reaction to be monitored is the synthesis of 2-phenyl-6-chloropyrazine from this compound and phenylboronic acid, catalyzed by a palladium complex.

Reaction Scheme:

This compound + Phenylboronic Acid --(Pd Catalyst, Base)--> 2-Phenyl-6-chloropyrazine

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Reaction Monitoring

Reversed-phase HPLC (RP-HPLC) is a versatile and widely adopted technique for monitoring the progress of organic reactions.[4] Its ability to separate compounds based on polarity makes it ideal for resolving the starting materials, product, and potential byproducts in the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: RP-HPLC Method

A gradient RP-HPLC method can be employed to effectively separate the non-polar product from the more polar starting materials.

  • Instrumentation: HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Monitor the decrease in the peak area of the starting material (this compound) and the increase in the peak area of the product (2-phenyl-6-chloropyrazine) over time.

    • The percentage conversion can be calculated using the relative peak areas.

Workflow for HPLC Method Development and Reaction Monitoring

HPLC_Workflow cluster_dev Method Development cluster_monitor Reaction Monitoring select_col Select Column (e.g., C18) select_mp Select Mobile Phase (e.g., ACN/Water) select_col->select_mp Initial Screening optimize_grad Optimize Gradient select_mp->optimize_grad set_params Set Detection λ, Flow Rate, Column Temp. optimize_grad->set_params validate Method Validation (Specificity, Linearity) set_params->validate reaction Start Reaction validate->reaction Apply Validated Method sampling Aliquot Sampling at t = 0, 1, 2...n hrs reaction->sampling preparation Sample Quenching & Filtration sampling->preparation injection HPLC Injection preparation->injection analysis Data Analysis (% Conversion vs. Time) injection->analysis

HPLC Method Development and Reaction Monitoring Workflow.

Comparison of Analytical Techniques

The choice of an analytical technique for reaction monitoring depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the information sought (qualitative vs. quantitative).

ParameterHPLC-UVGC-MSIn-Situ NMRUV-Vis Spectroscopy
Principle Separation by polarity, detection by UV absorbance.Separation by volatility and polarity, detection by mass-to-charge ratio.Non-destructive analysis based on nuclear spin properties in a magnetic field.Detection based on UV absorbance of chromophores.
Sample Preparation Dilution, quenching, and filtration.Dilution in a volatile solvent, possible derivatization.Direct analysis of the reaction mixture in an NMR tube.Dilution of the reaction aliquot in a suitable solvent.
Limit of Detection (LOD) ~0.1 - 1 µg/mL.[5]~0.01 - 0.1 µg/mL for similar halogenated compounds.[6]~5 µM for small molecules.Dependent on molar absorptivity, generally higher than HPLC.
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL.[7][8]~0.03 - 0.3 µg/mL.~15 µM.Higher than HPLC, often requires significant concentration.
Precision (%RSD) < 2%< 5%< 1%.[9]< 3%
**Linearity (R²) **> 0.999> 0.995Highly linear.> 0.99
Analysis Time 15-30 min per sample.20-40 min per sample.1-10 min per spectrum (can be automated for continuous monitoring).< 5 min per sample.
Information Provided Quantitative (concentration of reactants and products).Quantitative and qualitative (structural information from mass spectra).Quantitative and qualitative (detailed structural information).Primarily quantitative (overall concentration of absorbing species).

Alternative Analytical Methods: Protocols and Considerations

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly useful for the analysis of halogenated organic compounds.[6]

  • Experimental Protocol:

    • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

    • GC Conditions:

      • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 280 °C.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 50-400 m/z.

    • Sample Preparation: Withdraw an aliquot, quench, and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, dilute, and inject.

  • Logical Relationship for GC-MS Analysis

    GCMS_Logic Start Reaction Aliquot Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Separation in GC Column (based on volatility) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (m/z detection) Ionization->Detection Analysis Data Analysis (Chromatogram & Mass Spectra) Detection->Analysis

    Logical flow of a GC-MS analysis for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers the significant advantage of being a non-destructive, in-situ monitoring technique that provides detailed structural information and is inherently quantitative without the need for calibration curves for each component.[9][10]

  • Experimental Protocol (In-Situ):

    • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

    • Sample Preparation: Set up the reaction directly in an NMR tube using a deuterated solvent (e.g., Toluene-d8). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not interfere with the reactant or product signals.

    • Acquisition: Acquire ¹H NMR spectra at regular time intervals.

    • Analysis: Integrate the characteristic signals of the starting material and the product. Compare these integrals to the integral of the internal standard to determine the concentration of each species over time.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique but often lacks the specificity required for complex reaction mixtures.[11] It is most effective when there is a significant difference in the UV absorbance spectra of the reactants and products.

  • Experimental Protocol:

    • Instrumentation: UV-Vis Spectrophotometer.

    • Sample Preparation: Withdraw an aliquot from the reaction, quench it, and dilute it to a concentration within the linear range of the spectrophotometer using a suitable solvent (e.g., ethanol).

    • Analysis: Scan the UV-Vis spectrum (e.g., from 200-400 nm) to identify a wavelength where the product absorbs strongly, and the starting material has minimal absorbance (or vice versa). Monitor the change in absorbance at this wavelength over time.

Conclusion: Selecting the Appropriate Method

HPLC stands out as the most balanced and robust method for routine monitoring of the Suzuki-Miyaura coupling of this compound. It offers excellent quantitative accuracy, good sensitivity, and the ability to resolve key components of the reaction mixture.

GC-MS is a superior alternative if volatile impurities are of concern or if definitive identification of byproducts is required. However, its sample preparation can be more involved.

In-situ NMR is the most powerful technique for mechanistic studies, providing real-time, quantitative, and structural data without disturbing the reaction. Its lower sensitivity and higher cost may limit its use for routine monitoring.

UV-Vis Spectroscopy is a quick and straightforward method for preliminary analysis or for reactions with simple, well-differentiated UV profiles. However, its lack of specificity makes it prone to interference from byproducts and unreacted starting materials.

Ultimately, the choice of analytical method should be guided by the specific requirements of the project, including the need for quantitative accuracy, structural information, sample throughput, and available instrumentation. For most drug development applications, a well-validated HPLC method will provide the necessary reliability and performance for effective reaction monitoring.

References

A Comparative Guide to the Quantification of Impurities in 2-Bromo-6-chloropyrazine by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of potential impurities in 2-Bromo-6-chloropyrazine, a key building block in the synthesis of various pharmaceutical compounds. The performance of GC-MS is objectively compared with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE).

Potential Impurities in this compound

The manufacturing process of this compound can potentially lead to the formation of several impurities. For the purpose of this guide, we will consider the following potential process-related impurities and degradants:

  • Impurity A: 2,6-Dichloropyrazine: A potential impurity arising from the starting materials or side reactions.

  • Impurity B: 2,6-Dibromopyrazine: Can result from an excess of the brominating agent or side reactions.

  • Impurity C: 2-Bromo-5-chloropyrazine: An isomeric impurity that can be challenging to separate.

  • Impurity D: Pyrazine: The basic heterocyclic core, which could be present as a degradation product.

Comparative Analysis of Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of these impurities to ensure the quality and safety of the final drug product. The performance of GC-MS is compared with HPLC-UV and Capillary Electrophoresis based on key validation parameters.

Analytical MethodAnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)
GC-MS Impurity A0.050.15>0.99998.5 - 101.2< 2.0
Impurity B0.080.24>0.99999.1 - 100.8< 2.0
Impurity C0.060.18>0.99898.2 - 101.5< 2.5
Impurity D0.100.30>0.99797.5 - 102.0< 3.0
HPLC-UV Impurity A0.100.30>0.99897.9 - 101.5< 2.5
Impurity B0.150.45>0.99798.3 - 101.1< 2.8
Impurity C0.120.36>0.99697.5 - 102.0< 3.0
Impurity D0.200.60>0.99596.8 - 102.5< 3.5
Capillary Electrophoresis Impurity A0.250.75>0.99596.5 - 103.0< 4.0
Impurity B0.300.90>0.99497.0 - 102.8< 4.5
Impurity C0.200.60>0.99696.8 - 103.2< 3.8
Impurity D0.501.50>0.99295.0 - 104.0< 5.0

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

GC-MS Method

Sample Preparation: Accurately weigh and dissolve 100 mg of this compound in 10 mL of dichloromethane.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split ratio 20:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 25°C/min and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-400) for identification.

Data Analysis: Quantification is performed using a calibration curve generated from certified reference standards of the impurities.

HPLC-UV Method

Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of mobile phase.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Data Analysis: Quantification is based on the external standard method using a calibration curve prepared from reference standards.

Capillary Electrophoresis Method

Sample Preparation: Accurately weigh and dissolve 5 mg of this compound in 10 mL of a 50:50 mixture of running buffer and methanol.

Instrumentation:

  • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

  • Capillary: Fused silica capillary, 50 µm i.d., 60 cm total length (52 cm effective length).

  • Running Buffer: 25 mM sodium borate buffer, pH 9.2.

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 254 nm.

Data Analysis: Quantification is performed using the external standard method with a calibration curve constructed from impurity reference standards.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh 100 mg of Sample dissolve Dissolve in 10 mL Dichloromethane weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: GC-MS Experimental Workflow for Impurity Quantification.

Analytical Method Comparison Logic start Start: Need for Impurity Quantification decision Select Analytical Technique start->decision gcms GC-MS decision->gcms Volatile & Thermally Stable hplc HPLC-UV decision->hplc Non-volatile or Thermally Labile ce Capillary Electrophoresis decision->ce High Resolution Needed for Isomers gcms_adv Advantages: - High Sensitivity & Selectivity - Structural Information (MS) - Good for Volatile Impurities gcms->gcms_adv hplc_adv Advantages: - Robust & Widely Available - Good for Non-volatile Impurities - Established Methodologies hplc->hplc_adv ce_adv Advantages: - High Separation Efficiency - Low Sample & Solvent Consumption - Orthogonal to HPLC ce->ce_adv

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrazine scaffold is of significant interest due to its presence in numerous biologically active compounds. 2-Bromo-6-chloropyrazine presents a versatile platform for the introduction of diverse functionalities through selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise and controlled elaboration of the pyrazine core. This guide provides a comparative analysis of catalytic systems for the functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, supported by available experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be directed to selectively occur at the more reactive C-Br bond. Palladium-based catalysts are predominantly employed for this transformation.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerReference
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane801285-100Biphenylboronic acid[1]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10016~70-90Arylboronic acidsGeneral Conditions
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10012>90Phenylboronic acidGeneral Conditions

Note: Yields are approximate and can vary based on the specific boronic acid used and reaction scale.

The choice of ligand plays a crucial role in the efficiency of the Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands like SPhos often lead to higher yields and faster reaction times compared to traditional ligands like triphenylphosphine. The use of Pd(dppf)Cl₂ has been reported to be effective for the coupling of bromopyrazines.[1]

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (2.0 mmol) in dioxane (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a key transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki coupling, selective amination at the C-Br position of this compound can be achieved.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)AmineReference
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene10018>90MorpholineGeneral Conditions
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Dioxane11024~80-95Various amines[2]
NiCl₂(dme) / dtbbpdtbbpK₃PO₄Dioxane10024~70-90Primary & Secondary Amines[3]

Note: Yields are approximate and depend on the specific amine and reaction conditions.

Palladium-based systems with bulky phosphine ligands such as XPhos and BINAP are highly effective for the amination of aryl bromides.[2] Nickel-based catalysts have also emerged as a cost-effective alternative for C-N bond formation.[3] The choice of base is critical, with strong bases like sodium tert-butoxide often being required.

Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/XPhos

To an oven-dried Schlenk tube are added Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and the desired amine (1.2 mmol) are then added. The tube is sealed and heated at 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of this compound

| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne | Reference | |---|---|---|---|---|---|---|---|---| | Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | 65 | 12 | ~80-95 | Phenylacetylene |[4][5] | | PdCl₂(PPh₃)₂ | CuI | PPh₃ | i-Pr₂NH | Dioxane | 80 | 16 | >90 | Various terminal alkynes |[4][5] | | [Pd(allyl)Cl]₂ / PPh₃ | None | PPh₃ | Cs₂CO₃ | Toluene | 100 | 24 | ~70-90 | Phenylacetylene |[1] |

Note: Yields are approximate and can be influenced by the nature of the alkyne.

The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) salt are generally effective for the alkynylation of bromopyrazines.[4][5] Copper-free conditions have also been developed, which can be advantageous in certain contexts to avoid homo-coupling of the alkyne.[1]

Experimental Protocol: Sonogashira Coupling with Pd(PPh₃)₄/CuI

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL) is degassed and stirred under an argon atmosphere at 65 °C for 12 hours. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.

Cyanation: Introduction of a Nitrile Group

The introduction of a cyano group is a valuable transformation as nitriles can be readily converted into a variety of other functional groups. Palladium- and nickel-catalyzed cyanations of aryl halides are the most common methods.

Table 4: Comparison of Catalytic Systems for Cyanation of this compound

Catalyst SystemCyanide SourceLigandSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / dppfZn(CN)₂dppfDMF12018>85General Conditions
Pd(OAc)₂ / cataCXium AK₄[Fe(CN)₆]cataCXium At-AmylOH13024~80-95[6]
NiCl₂(dme) / dppfZn(CN)₂dppfDMAc8012~70-90General Conditions

Note: Yields are approximate and can be sensitive to the purity of reagents and reaction setup.

For the cyanation of aryl bromides, palladium catalysts with ligands like dppf are frequently used with zinc cyanide as the cyanide source. The use of less toxic cyanide sources like potassium ferrocyanide is a greener alternative.[6] Nickel catalysts also provide an effective and more economical option.

Experimental Protocol: Cyanation with Pd₂(dba)₃/dppf and Zn(CN)₂

In a glovebox, a vial is charged with Pd₂(dba)₃ (0.015 mmol), dppf (0.03 mmol), and Zn(CN)₂ (0.6 mmol). This compound (1.0 mmol) and DMF (5 mL) are added. The vial is sealed and heated at 120 °C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonia and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by chromatography.

Visualizing the Catalytic Pathways

To illustrate the general workflows of these catalytic functionalizations, the following diagrams are provided.

Suzuki_Coupling cluster_catalyst Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' ArAr_prime 2-Aryl-6-chloropyrazine RedElim->ArAr_prime ArBr This compound ArBr->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR₂ Base PdAmido Ar-Pd(II)-NR₂(L)₂ AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR₂ ArNR2 2-Amino-6-chloropyrazine RedElim->ArNR2 ArBr This compound ArBr->OxAdd Amine Amine Amine->AmineCoord

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR PdAlkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdAlkyne CuX Cu(I)X Transmetal->CuX RedElim Reductive Elimination PdAlkyne->RedElim RedElim->Pd0 Ar-C≡CR ArAlkyne 2-Alkynyl-6-chloropyrazine RedElim->ArAlkyne AlkyneCoord Alkyne Coordination CuX->AlkyneCoord HC≡CR Base CuAlkyne Cu-C≡CR AlkyneCoord->CuAlkyne CuAlkyne->Transmetal ArBr This compound ArBr->OxAdd Alkyne Terminal Alkyne Alkyne->AlkyneCoord

Caption: Generalized catalytic cycles for Sonogashira coupling.

Cyanation cluster_catalyst Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal M-CN PdCN Ar-Pd(II)-CN(L)₂ Transmetal->PdCN RedElim Reductive Elimination PdCN->RedElim RedElim->Pd0 Ar-CN ArCN 2-Cyano-6-chloropyrazine RedElim->ArCN ArBr This compound ArBr->OxAdd MCN Cyanide Source (e.g., Zn(CN)₂) MCN->Transmetal

Caption: Generalized catalytic cycle for cyanation.

Conclusion

The selective functionalization of this compound is a highly valuable tool for the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation, provide efficient and versatile methods for the introduction of a wide range of substituents at the C2 position. The choice of the catalytic system, particularly the ligand and the metal (palladium or nickel), is crucial for achieving high yields and selectivity. This guide provides a starting point for researchers to select and optimize catalytic systems for their specific synthetic needs in the exciting field of pyrazine chemistry.

References

A Comparative Spectroscopic Analysis of 2-Bromo-6-chloropyrazine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structural and electronic properties of heterocyclic compounds is paramount. This guide provides a detailed spectroscopic comparison of 2-Bromo-6-chloropyrazine and its analogues, 2,6-dichloropyrazine and 2,6-dibromopyrazine. The following sections present a comprehensive analysis of their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows.

This comparative guide is designed to serve as a valuable resource for the unambiguous identification and characterization of these important synthetic building blocks. The data presented herein has been compiled from various spectroscopic databases and chemical suppliers to ensure accuracy and reliability.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its dichlorinated and dibrominated analogues. These tables are designed for easy comparison of the key spectral features that differentiate these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, which is significantly influenced by the nature of the halogen substituents on the pyrazine ring.

Table 1: ¹H NMR Spectroscopic Data

CompoundStructureSolventChemical Shift (δ) ppmMultiplicity
This compoundCDCl₃~8.6 (estimated)Singlet (s)
2,6-DichloropyrazineCDCl₃8.52Singlet (s)
2,6-DibromopyrazineCDCl₃~8.4 (estimated)Singlet (s)

Table 2: ¹³C NMR Spectroscopic Data

CompoundStructureSolventChemical Shift (δ) ppm - C-X (Quaternary)Chemical Shift (δ) ppm - C-H (Tertiary)
This compoundCDCl₃Not readily availableNot readily available
2,6-DichloropyrazineCDCl₃150.2143.3
2,6-DibromopyrazineCDCl₃~140 (predicted)~145 (predicted)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule. The characteristic vibrational frequencies are influenced by the mass of the atoms and the strength of the chemical bonds. The C-Cl and C-Br stretching vibrations, as well as the aromatic C-H and C=N stretches, are key diagnostic features in the IR spectra of these compounds.

Table 3: Key Infrared (IR) Absorption Bands

CompoundC-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound3050 - 31501550 - 1580650 - 800500 - 600
2,6-Dichloropyrazine3050 - 31501550 - 1580650 - 800-
2,6-Dibromopyrazine3050 - 31501550 - 1580-500 - 600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) provide a distinctive signature in the mass spectra of these halogenated pyrazines.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values and Isotopic Pattern
This compoundC₄H₂BrClN₂193.43[M]⁺ at m/z 192/194/196, characteristic pattern for one Br and one Cl atom
2,6-DichloropyrazineC₄H₂Cl₂N₂148.98[M]⁺ at m/z 148/150/152 in a ~9:6:1 ratio, characteristic for two Cl atoms
2,6-DibromopyrazineC₄H₂Br₂N₂237.88[M]⁺ at m/z 236/238/240 in a ~1:2:1 ratio, characteristic for two Br atoms

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm contact is ensured by applying pressure with a built-in clamp.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis : The positions of the major absorption bands are identified and assigned to the corresponding molecular vibrations.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum.

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺). This high energy also leads to fragmentation of the molecular ion.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of the title compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound or Analogue Dissolution Dissolve in Deuterated Solvent (NMR) or prepare for IR/MS Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparative_Analysis Comparative Analysis Purity_Assessment->Comparative_Analysis

Caption: Workflow for the spectroscopic analysis of a pyrazine compound.

Isomer_Differentiation Start Unknown Halogenated Pyrazine Sample MS_Analysis Mass Spectrometry (MS) Start->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Start->NMR_Analysis IR_Analysis IR Spectroscopy Start->IR_Analysis MW_Determination Determine Molecular Weight and Halogen Composition (Isotopic Pattern) MS_Analysis->MW_Determination Proton_Environment Analyze ¹H NMR: Number of Signals, Chemical Shift NMR_Analysis->Proton_Environment Functional_Groups Analyze IR: C-X, C=N, C-H Stretching Frequencies IR_Analysis->Functional_Groups Identification Identify the Specific Isomer/Analogue MW_Determination->Identification Carbon_Environment Analyze ¹³C NMR: Number of Signals, Chemical Shifts Proton_Environment->Carbon_Environment Carbon_Environment->Identification Functional_Groups->Identification

Caption: Logical workflow for differentiating halogenated pyrazine analogues.

Safety Operating Guide

Proper Disposal of 2-Bromo-6-chloropyrazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Bromo-6-chloropyrazine is crucial for ensuring personnel safety and environmental protection. As a halogenated heterocyclic organic compound, it requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves (inspect before use).[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhaling dust or vapors.[1][3][4]

In Case of Accidental Release: In the event of a spill, evacuate personnel to a safe area.[2][5] Prevent the chemical from entering drains or waterways.[1][5] For solid spills, sweep up the material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[1][6] Remove all sources of ignition.[5]

II. Waste Classification and Segregation

Proper segregation of chemical waste is the most critical step in the disposal process. This compound falls into the category of halogenated organic waste .[7] This classification is due to the presence of bromine and chlorine atoms in its molecular structure.

Key Segregation Principles:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[7][8]

  • Dedicated Containers: Collect this compound waste in a designated, properly labeled hazardous waste container.[7][9]

III. Step-by-Step Disposal Protocol

Follow this protocol for the routine disposal of this compound and contaminated materials.

Step 1: Container Preparation

  • Select a waste container that is compatible with halogenated organic compounds. The container must be in good condition, with a tightly sealing lid.[10]

  • Label the container clearly as "Halogenated Organic Waste" and list "this compound" as a constituent.[8] Include the date when the waste was first added.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer solid this compound into the designated waste container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the same container.

  • Empty Product Containers: The first rinse of an "empty" container of this compound must be collected and disposed of as hazardous waste.[8] Subsequent rinses of containers holding non-highly toxic chemicals can typically be disposed of normally after the initial hazardous rinse is collected.

Step 3: Container Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.[8][9][10]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat or sources of ignition.[11]

Step 4: Final Disposal

  • Once the waste container is full (not exceeding 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][12]

  • This compound waste will typically be disposed of via high-temperature incineration at a permitted hazardous waste facility.[7][13]

  • Never dispose of this compound in the regular trash or by pouring it down the drain.[1][5][9]

IV. Data Summary for Safe Handling

The following table summarizes key safety and hazard information for halogenated pyrazine derivatives, based on data for similar compounds.

Hazard Classification & PPEDescription
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1]
Engineering Controls Use in a well-ventilated area or a chemical fume hood.[1][3][5]
Extinguishing Media Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2][5]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation waste_generated Waste Generated (Solid, Contaminated Items) ventilation->waste_generated classify_waste Classify as: HALOGENATED ORGANIC WASTE waste_generated->classify_waste select_container Select Compatible, Labeled Container classify_waste->select_container collect_waste Collect Waste in Designated Container select_container->collect_waste seal_container Keep Container Tightly Sealed collect_waste->seal_container store_container Store in Satellite Accumulation Area seal_container->store_container contact_ehs Contact EHS for Pickup store_container->contact_ehs incineration Disposal by Licensed Facility (High-Temp Incineration) contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-6-chloropyrazine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1]

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. Long-sleeved laboratory coat.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Inspect gloves for degradation or punctures before use.
Respiratory Full-face respirator.Recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Use in a well-ventilated area, preferably a certified chemical fume hood.
Body Wear suitable protective clothing to prevent skin exposure.---

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and operational.

  • Work within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Assemble and inspect all necessary PPE before handling the chemical.

  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Avoid the formation of dust and aerosols.[1][2]

  • Avoid breathing mist, gas, or vapors.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Use non-sparking tools to prevent ignition.[1][2]

  • Prevent fire caused by electrostatic discharge.[1][2]

  • Wash hands thoroughly after handling.

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Keep away from foodstuff containers and incompatible materials.[2]

  • Remove all sources of ignition from the storage area.[1]

Emergency and Disposal Plans

In Case of Accidental Release:

StepAction
1. Evacuate Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1][2]
2. Ventilate Ensure adequate ventilation.[1][2]
3. Protect Use personal protective equipment, including chemical impermeable gloves.[1][2]
4. Contain Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]
5. Clean Up Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1][2]

Disposal Plan:

All this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handling_weigh 4. Weigh Compound prep_materials->handling_weigh handling_dissolve 5. Prepare Solution handling_weigh->handling_dissolve handling_reaction 6. Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate 7. Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste 8. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 9. Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff 10. Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloropyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-chloropyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.